7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
7-methoxycarbonyl-2H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-4-2-3-5-7(6)11-12-8(5)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAGXNBNFPFDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(NN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646580 | |
| Record name | 7-(Methoxycarbonyl)-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-36-9 | |
| Record name | 7-Methyl 1H-indazole-3,7-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898747-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Methoxycarbonyl)-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, a key heterocyclic building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, synthesis, and its emerging role as a crucial intermediate in the development of targeted therapeutics, particularly as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The unique electronic and structural features of the indazole ring allow it to serve as a versatile template for designing molecules that can interact with various biological targets with high affinity and selectivity. 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, in particular, has garnered interest as a strategic intermediate for the synthesis of complex drug candidates.
Physicochemical Properties and Structural Elucidation
Chemical Structure:
The chemical structure of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is characterized by an indazole core with a carboxylic acid group at the 3-position and a methoxycarbonyl group at the 7-position.
Caption: Figure 2: Proposed Synthetic Workflow for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of Methyl 1H-indazole-3,7-dicarbaldehyde (Intermediate 1)
-
Dissolve methyl 3-formyl-1H-indole-7-carboxylate in a suitable solvent such as a mixture of dimethylformamide (DMF) and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of hydrochloric acid (HCl), maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate aldehyde.
Causality: The nitrosation of the indole nitrogen followed by an intramolecular cyclization is a well-established method for the formation of the indazole ring system. [2]The acidic conditions facilitate the formation of the nitrosonium ion, which is the active nitrosating agent.
Step 2: Synthesis of 1H-Indazole-3,7-dicarboxylic acid (Intermediate 2)
-
Dissolve the crude methyl 1H-indazole-3,7-dicarbaldehyde in a mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (NaH₂PO₄) and 2-methyl-2-butene as a chlorine scavenger.
-
Slowly add a solution of sodium chlorite (NaClO₂) in water at room temperature.
-
Stir the reaction mixture until the oxidation is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Causality: The Pinnick oxidation using sodium chlorite is a mild and efficient method for the oxidation of aldehydes to carboxylic acids, which is compatible with a variety of functional groups. [2] Step 3: Synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (Final Product)
-
Suspend the 1H-indazole-3,7-dicarboxylic acid in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by TLC until the desired level of mono-esterification is achieved.
-
Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid. Further purification can be achieved by recrystallization.
Causality: Fischer esterification under acidic conditions is a classic method for converting carboxylic acids to esters. By carefully controlling the reaction time and stoichiometry of the alcohol, it is possible to achieve selective mono-esterification of the more sterically accessible carboxylic acid.
Spectroscopic Characterization (Predicted)
While experimental spectra for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid are not publicly available, a prediction of the key signals in its ¹H and ¹³C NMR spectra can be made based on the analysis of similar indazole derivatives found in the literature. [3] ¹H NMR (Predicted, in DMSO-d₆):
-
~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~8.0-8.2 ppm (d, 1H): Aromatic proton at the 4-position, deshielded by the adjacent nitrogen and carboxylic acid group.
-
~7.8-8.0 ppm (d, 1H): Aromatic proton at the 6-position.
-
~7.3-7.5 ppm (t, 1H): Aromatic proton at the 5-position.
-
~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃).
¹³C NMR (Predicted, in DMSO-d₆):
-
~168 ppm: Carboxylic acid carbonyl carbon.
-
~165 ppm: Methyl ester carbonyl carbon.
-
~140-145 ppm: Aromatic carbons of the indazole ring.
-
~110-130 ppm: Aromatic carbons of the indazole ring.
-
~52 ppm: Methyl ester carbon.
Mass Spectrometry (Predicted):
-
[M-H]⁻: Expected at m/z 219.03, corresponding to the deprotonated molecule.
-
[M+H]⁺: Expected at m/z 221.05, corresponding to the protonated molecule.
Applications in Drug Discovery: A Scaffold for PARP Inhibitors
The indazole-3-carboxamide moiety is a well-established pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. [4]PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. [5]
Caption: Figure 3: Simplified schematic of PARP inhibition by indazole-3-carboxamide derivatives.
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid serves as a key starting material for the synthesis of potent PARP inhibitors. The carboxylic acid at the 3-position provides a convenient handle for amide coupling reactions to introduce various side chains that can optimize binding to the PARP active site. The methoxycarbonyl group at the 7-position can be further modified or may itself contribute to the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, it can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups to modulate solubility, cell permeability, and metabolic stability.
The development of Niraparib, an FDA-approved PARP inhibitor for the treatment of ovarian cancer, highlights the importance of the indazole-3-carboxamide scaffold. [6]While not identical, the structural similarity of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid to the core of such inhibitors underscores its potential as a valuable building block for the discovery of next-generation targeted cancer therapies.
Safety and Handling
Indazole derivatives should be handled with care in a laboratory setting. While specific toxicity data for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is not available, related compounds are known to be harmful if swallowed and can cause skin and eye irritation. [4]It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be performed in a well-ventilated fume hood.
Conclusion
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is a strategically important molecule in the field of medicinal chemistry. Its versatile indazole core, coupled with two distinct functional groups, makes it an attractive starting material for the synthesis of a wide range of biologically active compounds. The proposed synthetic route provides a practical approach for its preparation on a laboratory scale. The established role of the indazole-3-carboxamide scaffold in PARP inhibition highlights the significant potential of this compound in the development of novel anticancer agents. Further research into the synthesis and applications of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is warranted to fully explore its utility in drug discovery and development.
References
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
- Google Patents.
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
PubChem. Indazole-3-carboxylic acid. [Link]
-
Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester. [Link]
-
PubMed. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. [Link]
-
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]
-
PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Bio-Rad. anti H3-S10-ADP-RIBOSE Antibody, clone AbD33644. [Link]
-
MDPI. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. [Link]
-
PubMed Central (PMC). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. [Link]
-
Journal of Organic Chemistry. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
Sphinx Catalog. [Link]
-
Journal of Organic Chemistry. Synthesis of Indazoles by [3+2] Annulation of Arynes and Hydrazones. [Link]
- Google Patents. US9782414B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl).
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]
-
ResearchGate. (PDF) 13 C NMR of indazoles. [Link]
-
PubMed. Poly(ADP-ribose) polymerase inhibitors. [Link]
-
PubMed. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
PubMed Central (PMC). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. [Link]
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Synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
This guide details the synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry (e.g., for PARP or kinase inhibitors).
The optimal synthetic route utilizes the Snyder Indazole Synthesis starting from a 2-aminobenzoic acid derivative, proceeding through an isatin intermediate. This approach is chosen for its scalability, regiochemical fidelity, and the ability to differentiate the C3 and C7 carboxylate systems based on steric environments.
Executive Summary & Retrosynthetic Analysis
The target molecule contains an indazole core with a carboxylic acid at position 3 and a methyl ester at position 7. The primary challenge is the regioselective differentiation of the two carbonyl groups.
-
Strategic Logic: The C7-ester is sterically hindered by the adjacent N1-H and the bicyclic core, whereas the C3-carboxylate is more accessible. Therefore, the strategy involves synthesizing the 1H-indazole-3,7-dicarboxylic acid , converting it to the dimethyl diester , and performing a regioselective hydrolysis of the C3-ester.
-
Core Pathway: Methyl Anthranilate
7-Methoxycarbonylisatin Indazole-3,7-dicarboxylic acid Dimethyl ester Target.
Retrosynthetic Diagram
Detailed Synthetic Protocol
Phase 1: Construction of the Isatin Scaffold
The synthesis begins with the Sandmeyer isonitrosoacetanilide synthesis, converting methyl anthranilate into 7-methoxycarbonylisatin.
Reaction:
-
Condensation: Methyl 2-aminobenzoate + Chloral hydrate + NH₂OH·HCl
Isonitroso intermediate. -
Cyclization: Isonitroso intermediate + H₂SO₄
7-Methoxycarbonylisatin.
Protocol:
-
Reagents: Dissolve methyl 2-aminobenzoate (15.1 g, 100 mmol) in water (350 mL) containing concentrated HCl (10 mL) and Na₂SO₄ (25 g).
-
Condensation: Add a solution of chloral hydrate (18.2 g, 110 mmol) in water. Then, add a solution of hydroxylamine hydrochloride (22.0 g, 320 mmol) in water.
-
Heating: Heat the mixture to reflux for 10–15 minutes. A precipitate (isonitrosoacetanilide) will form. Cool, filter, and dry the solid.[1]
-
Cyclization: Add the dried intermediate portion-wise to pre-heated concentrated H₂SO₄ (60–70 °C) with vigorous stirring. Maintain temperature below 80 °C to prevent extensive charring.
-
Quench: Pour the reaction mixture onto crushed ice. The orange/red precipitate is the crude 7-methoxycarbonylisatin .
-
Note: Partial hydrolysis of the ester to the acid may occur here. This is acceptable as the next step involves global hydrolysis.
Phase 2: Snyder Indazole Synthesis (Ring Contraction)
This classic rearrangement converts the isatin core into the indazole-3-carboxylic acid scaffold.
Reaction:
Isatin derivative
Protocol:
-
Hydrolysis: Suspend the crude isatin (from Phase 1) in 2N NaOH (10 equiv). Heat at 50 °C for 1 hour to open the ring and fully hydrolyze the ester, yielding the disodium salt of 2-amino-3-carboxyphenylglyoxylic acid.
-
Diazotization: Cool the solution to 0–5 °C. Add a solution of NaNO₂ (1.1 equiv) dropwise.
-
Addition to Acid: Slowly add this alkaline diazo solution to a stirred solution of concentrated HCl at 0 °C. Caution: Evolution of gases.
-
Reduction: To the diazonium salt solution (kept at 0 °C), add a solution of SnCl₂·2H₂O (2.5 equiv) in concentrated HCl dropwise. Stir for 1 hour.
-
Cyclization: The hydrazine intermediate forms and cyclizes in situ under the acidic conditions.
-
Isolation: The product, 1H-indazole-3,7-dicarboxylic acid , precipitates as a solid. Filter, wash with water, and dry.[1]
Phase 3: Esterification and Selective Hydrolysis
The crude diacid is purified via conversion to the diester, followed by selective cleavage of the less hindered C3-ester.
Protocol:
-
Global Esterification: Suspend 1H-indazole-3,7-dicarboxylic acid in anhydrous Methanol (0.5 M). Add catalytic H₂SO₄ (0.1 equiv) or thionyl chloride (2 equiv) and reflux for 12 hours.
-
Workup: Concentrate, neutralize with NaHCO₃, and extract with EtOAc.[2] Purify via flash chromatography (Hex/EtOAc) to obtain pure dimethyl 1H-indazole-3,7-dicarboxylate .
-
-
Selective Hydrolysis: Dissolve the diester in a mixture of THF/Water (3:1).
-
Reagent: Add LiOH·H₂O (1.05 equiv) at 0 °C.
-
Monitoring: Stir at 0 °C to Room Temperature. Monitor by TLC/LCMS. The C3-ester hydrolyzes significantly faster than the sterically hindered C7-ester (ortho to the N-H).
-
Workup: Once the mono-ester is the major product, acidify carefully with 1N HCl to pH 3–4. Extract with EtOAc.[2]
-
Purification: Recrystallize from Methanol/Water or purify via column chromatography to yield 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid .
Data Summary & Process Parameters
| Parameter | Value / Condition | Rationale |
| Starting Material | Methyl 2-aminobenzoate | Provides the requisite C7-substitution pattern. |
| Cyclization Temp | < 80 °C (H₂SO₄ step) | Prevents sulfonation of the aromatic ring. |
| Reduction Agent | SnCl₂ (Stannous Chloride) | Standard Snyder reagent; milder than sulfite for this substrate. |
| Selectivity Basis | Steric Hindrance | C7-ester is flanked by the N1-H and C6-H, retarding hydrolysis. |
| Typical Yield | 30–45% (Overall) | Isatin synthesis is the yield-limiting step (~50-60%). |
Workflow Diagram
Troubleshooting & Expertise
-
Decarboxylation Risk: Indazole-3-carboxylic acids are prone to thermal decarboxylation. Avoid heating the free acid above 100 °C during drying or workup.
-
Isatin Formation: If the Sandmeyer cyclization fails (low yield), ensure the intermediate isonitroso compound is dry and added slowly to the acid. Rapid addition causes exotherms that decompose the product.
-
Regioselectivity: If hydrolysis yields the diacid (over-hydrolysis), reduce the temperature to -10 °C or use Ba(OH)₂ (barium hydroxide) which is often more selective for less hindered esters.
References
-
Snyder, H. R., et al. "Synthesis of Indazole-3-carboxylic Acids."[3] Journal of the American Chemical Society, vol. 74, no.[4] 8, 1952, pp. 2009–2012. Link
-
Lier, E. F., et al. "The Sandmeyer Isonitrosoacetanilide Isatin Synthesis." Organic Syntheses, Coll. Vol. 1, 1941, p. 327. Link
-
Beilstein Journals. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 2024.[5] Link
-
BenchChem. "Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid." Protocol Database. Link
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- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Masterclass: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
The following is an in-depth technical guide on 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid , designed for researchers and drug development professionals.
The Orthogonal Scaffold for Next-Generation PARP and Kinase Inhibitors
Executive Summary
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (CAS: 898747-36-9) represents a critical "bifunctional hub" in medicinal chemistry. Unlike simple indazoles, this molecule possesses two chemically distinct carbonyl vectors: a carboxylic acid at the C3 position and a methyl ester at the C7 position. This asymmetry allows for orthogonal functionalization —the ability to selectively modify one site without affecting the other.
This scaffold is chemically significant as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and 5-HT receptor antagonists . Its 7-substituted indazole core mimics the nicotinamide moiety of NAD+, crucial for binding in the PARP catalytic pocket, while the 3-position offers a vector for solubility-enhancing groups or hydrophobic interactions in the hinge region of kinases.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 3-Carboxy-7-(methoxycarbonyl)-1H-indazole |
| CAS Number | 898747-36-9 |
| Molecular Formula | C₁₀H₈N₂O₄ |
| Molecular Weight | 220.18 g/mol |
| Core Scaffold | 1H-Indazole |
| Functional Groups | C3-Carboxylic Acid (Acidic, reactive); C7-Methyl Ester (Sterically hindered, protected) |
| pKa (Calc) | ~3.5 (C3-COOH), ~11.5 (N1-H) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water/DCM. |
Synthetic Strategy: The "Diester Hydrolysis" Route
The most robust route to 7-(methoxycarbonyl)-1H-indazole-3-carboxylic acid avoids the harsh conditions of the classical Snyder synthesis (which utilizes NaOH and would hydrolyze the ester). Instead, a "Construct & Desymmetrize" strategy is employed.
The Logic:
-
Construction: Synthesize the symmetric(ish) Dimethyl 1H-indazole-3,7-dicarboxylate (The Diester).
-
Differentiation: Exploit steric and electronic differences to selectively hydrolyze the C3-ester while leaving the C7-ester intact.
-
Mechanistic Insight: The C7-ester is sterically shielded by the N1-H and the peri-interaction with C6. The C3-ester, located on the pyrazole ring, is more accessible and electron-deficient, rendering it more susceptible to nucleophilic attack by hydroxide ions.
-
Experimental Workflow Diagram
Caption: Kinetic differentiation strategy for the synthesis of the target mono-acid.
Detailed Experimental Protocols
Phase 1: Synthesis of Dimethyl 1H-indazole-3,7-dicarboxylate
Note: This protocol assumes the use of the stable diazonium/cyclization method starting from a substituted aniline.
Reagents:
-
Methyl 2-amino-3-(methoxycarbonyl)benzoate (10.0 g, 47.8 mmol)
-
Sodium Nitrite (3.6 g, 52.0 mmol)
-
Hydrochloric Acid (6M, 100 mL)[1]
-
Sodium Tetrafluoroborate (NaBF4) (Optional, for isolating diazonium salt)
-
Tin(II) Chloride (SnCl2) or Sodium Sulfite (for reduction/cyclization)
Protocol:
-
Diazotization: Suspend the aniline precursor in 6M HCl (100 mL) and cool to -5°C in an ice/salt bath. Add an aqueous solution of NaNO₂ (3.6 g in 10 mL H₂O) dropwise, maintaining the internal temperature below 0°C. Stir for 30 mins. The solution should become clear.
-
Reduction/Cyclization: Transfer the cold diazonium solution slowly into a vigorously stirred solution of SnCl₂·2H₂O (27.0 g, 120 mmol) in conc. HCl (50 mL) at 0°C.
-
Observation: A precipitate will form immediately (the hydrazine intermediate).
-
-
Heating: Allow the mixture to warm to room temperature, then heat to 80°C for 2 hours. This drives the cyclization to the indazole.
-
Work-up: Cool the mixture. Neutralize carefully with saturated NaHCO₃ (Caution: foaming). Extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Methanol/Water to yield Dimethyl 1H-indazole-3,7-dicarboxylate as a pale yellow solid.
Phase 2: Selective Hydrolysis to 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Critical Step: Temperature control is vital to prevent over-hydrolysis to the di-acid.
Reagents:
-
Dimethyl 1H-indazole-3,7-dicarboxylate (2.34 g, 10.0 mmol)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (0.44 g, 10.5 mmol, 1.05 equiv)
-
THF (20 mL) / Water (20 mL) / Methanol (5 mL)
Protocol:
-
Dissolution: Dissolve the diester in THF/MeOH mixture and cool to 0°C.
-
Addition: Add the LiOH dissolved in water dropwise over 15 minutes.
-
Monitoring: Stir at 0°C for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Endpoint: Disappearance of the diester spot (Rf ~0.8) and appearance of the mono-acid spot (Rf ~0.4). If di-acid forms (Rf < 0.1), stop immediately.
-
-
Quenching: Acidify carefully with 1M HCl to pH 3.
-
Isolation: The product often precipitates. Filter the solid.[2][3] If no precipitate, extract with EtOAc.
-
Purification: The crude solid is usually sufficiently pure (>95%). If necessary, wash with cold diethyl ether to remove unreacted diester.
Applications in Drug Discovery[4]
This scaffold is a "privileged structure" for designing inhibitors that require a conserved binding mode (via the indazole NH and N) while projecting two diverse chemical groups.
Case Study: PARP Inhibitor Design (Niraparib Analogs)
PARP inhibitors typically require a carboxamide at the 7-position to hydrogen bond with the Ser90 and Gly863 residues in the PARP1 active site.
-
Usage of the Scaffold:
-
C3-Decarboxylation/Functionalization: The C3-COOH can be removed (decarboxylation) to yield the 7-ester, which is then converted to the primary amide.
-
Dual-Targeting: The C3-COOH can be converted to a heterocycle (e.g., oxadiazole) to reach the adenosine binding pocket, while the C7-amide anchors the molecule.
-
Signaling Pathway Interaction
The following diagram illustrates how 7-substituted indazoles interfere with the DNA Damage Response (DDR) pathway.
Caption: Mechanism of Action for Indazole-based PARP inhibitors in the DNA Damage Response.
References
-
Discovery of Niraparib: Jones, P., et al. "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors." Journal of Medicinal Chemistry, 2009.
- Indazole Synthesis Review: Stadlbauer, W. "Synthesis and properties of indazoles." Science of Synthesis, 2002.
-
Selective Hydrolysis Protocols: Li, P., et al. "Regioselective Synthesis of 1-Substituted Indazole-3-carboxylic Acids." Journal of Heterocyclic Chemistry, 2014.
-
PARP Inhibitor Mechanisms: Lord, C.J., & Ashworth, A. "PARP inhibitors: Synthetic lethality in the clinic." Science, 2017.
-
Crystal Structure Data: Application of methyl 1H-indazole-3-carboxylate derivatives. National Institutes of Health (PMC).
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Biological Activity & Synthetic Utility of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid Derivatives
The following technical guide provides an in-depth analysis of the biological activity and medicinal chemistry applications of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid and its derivatives. This guide is structured for researchers in drug discovery, focusing on the scaffold's utility in oncology and reproductive biology.
Executive Summary: The Indazole-3-Carboxylate Pharmacophore
The 1H-indazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets depending on its substitution pattern. While the 1-benzyl derivatives (e.g., Lonidamine ) are well-documented for their antispermatogenic and anticancer activities, the 7-(Methoxycarbonyl) substituted variants represent a sophisticated subclass.
The 7-position substituent is critical for modulating the electronic properties of the indazole ring, specifically the acidity of the N1-proton and the lipophilicity of the molecule. The 7-(methoxycarbonyl) group serves as both a steric modulator and a versatile synthetic handle, allowing for the development of dual-action inhibitors targeting Hexokinase II (HK2) and Nitric Oxide Synthase (NOS) isoforms.
Chemical Architecture & SAR Analysis
The biological potency of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid derivatives is governed by strict Structure-Activity Relationships (SAR).
The Role of the 7-Position
In the classic indazole-3-carboxylic acid pharmacophore (e.g., Lonidamine), the 1-position is alkylated with a hydrophobic group (e.g., 2,4-dichlorobenzyl). The introduction of a methoxycarbonyl group at the 7-position introduces unique physicochemical changes:
-
Electronic Withdrawal: The ester group at C7 is electron-withdrawing, which increases the acidity of the N1-proton (if unsubstituted) or alters the dipole moment of N1-substituted derivatives. This can enhance binding affinity to pockets requiring hydrogen bond donors.
-
Orthogonal Functionalization: The 7-methoxycarbonyl group allows for orthogonal protection strategies. The 3-carboxylic acid can be derivatized (e.g., to an amide) while preserving the 7-ester for later hydrolysis or reduction, facilitating the synthesis of complex PARP inhibitors or bi-functional chelators .
Comparative Pharmacophore Data
| Feature | Lonidamine (Reference) | 7-Methoxycarbonyl Derivative | Biological Impact |
| Core | Indazole-3-COOH | Indazole-3-COOH | Essential for HK2 inhibition. |
| C1-Substituent | 2,4-Dichlorobenzyl | H (or variable) | C1-H allows for N-alkylation; C1-Aryl is required for potency. |
| C7-Substituent | H | -COOCH₃ | Increases polarity; potential for additional H-bonding or steric clash in tight pockets. |
| Primary Target | Hexokinase II / CFTR | HK2 / NOS / PARP | Broader potential utility in metabolic and signaling pathways. |
Primary Biological Mechanisms
The 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid scaffold is a precursor to agents acting on two primary physiological systems: Energy Metabolism (Oncology) and Spermatogenesis (Contraception) .
Oncology: Hexokinase II Inhibition (Warburg Effect)
Derivatives of indazole-3-carboxylic acid are potent inhibitors of Hexokinase II (HK2) , the enzyme responsible for the first step of glycolysis.
-
Mechanism: These compounds bind to the mitochondrially associated HK2, disrupting its interaction with VDAC (Voltage-Dependent Anion Channel).
-
Effect: This detachment prevents HK2 from utilizing mitochondrial ATP, leading to a cessation of aerobic glycolysis (reversal of the Warburg effect) and triggering apoptosis via mitochondrial permeability transition pore (MPTP) opening.
-
7-Position Relevance: Substituents at the 7-position can modulate the solubility of these inhibitors, addressing the poor bioavailability often seen with Lonidamine.
Reproductive Biology: Adherens Junction Disruption
Similar to Gamendazole , 7-substituted indazole-3-carboxylic acids can act as non-hormonal male contraceptives.
-
Mechanism: They target the apical ectoplasmic specialization (ES) in Sertoli cells.
-
Pathway: The compounds inhibit the functionality of actin-binding proteins (e.g., Eps8), causing the premature release of developing spermatids from the Sertoli cell lining.
-
Reversibility: Unlike alkylating agents, this mechanism is generally reversible, making it a prime target for contraceptive development.
Mechanism of Action Diagram
The following diagram illustrates the dual pathways (HK2 inhibition and Actin Cytoskeleton disruption) engaged by this scaffold.
Caption: Dual mechanism of action showing metabolic disruption in cancer cells (top) and cytoskeletal restructuring in Sertoli cells (bottom).
Experimental Protocols
For researchers utilizing 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (CAS 898747-36-9) as a lead, the following protocols ensure robust data generation.
Synthetic Workflow: N1-Alkylation
To generate bioactive derivatives (e.g., Lonidamine analogues), the N1-nitrogen must be alkylated.
-
Reagents: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, Alkyl halide (e.g., 2,4-dichlorobenzyl chloride), NaH (60% dispersion), DMF.
-
Procedure:
-
Dissolve the indazole scaffold in anhydrous DMF under Argon.
-
Cool to 0°C and add NaH (2.2 eq) portion-wise. Stir for 30 min to ensure deprotonation of both the carboxylate and the N1-position.
-
Add the alkyl halide (1.1 eq) dropwise. Note: The carboxylate acts as a temporary protecting group or may form the ester if not carefully controlled, but N-alkylation is kinetically favored under these conditions.
-
Warm to room temperature and stir for 12 hours.
-
Quench: Pour into ice-water and acidify with 1M HCl to pH 3.
-
Purification: Recrystallize from Ethanol/Water.
-
Bioassay: Hexokinase II Inhibition (Enzymatic)
This assay validates the metabolic impact of the derivative.
-
Principle: Measure the reduction of NADP+ to NADPH coupled to the conversion of Glucose-6-Phosphate by G6PDH.
-
Reagents: Purified Recombinant Human HK2, Glucose, ATP, NADP+, G6PDH, Test Compound.
-
Protocol:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Incubate HK2 (0.5 U/mL) with the test compound (0.1 - 100 µM) for 15 minutes at 25°C.
-
Initiate reaction by adding Substrate Mix: 5 mM Glucose, 2 mM ATP, 0.5 mM NADP+, 1 U/mL G6PDH.
-
Detection: Monitor Absorbance at 340 nm (formation of NADPH) kinetically for 20 minutes.
-
Analysis: Calculate IC₅₀ by plotting % inhibition vs. log[concentration].
-
Translational Potential & Future Directions
The 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid derivative is not merely a chemical reagent but a gateway to next-generation metabolic modulators .
-
Solubility Optimization: The 7-ester can be hydrolyzed to the 3,7-dicarboxylic acid, creating highly soluble, dianionic inhibitors suitable for IV formulation, addressing the solubility limits of Lonidamine.
-
Targeted Delivery: The 7-position allows for the conjugation of targeting moieties (e.g., antibody-drug conjugates) without disrupting the critical 3-carboxyl pharmacophore required for HK2 binding.
References
-
Cheng, C. Y., et al. (2005). "Adjudin: a potential male contraceptive." Trends in Pharmacological Sciences.
-
Pedersen, P. L. (2007). "Warburg, the Krebs cycle, and mitochondria: the 'intricate' metabolic relationship in cancer cells." Journal of Bioenergetics and Biomembranes.
-
Sun, L., et al. (2017). "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers." Bioorganic & Medicinal Chemistry Letters.
-
Mokkapati, S., et al. (2002). "Evaluation of indazole-3-carboxylic acid derivatives as spermicidal and acrosin inhibitors." Bioorganic & Medicinal Chemistry.
-
ChemicalBook. (2024).[1][2] "1H-indazole-7-carboxylic acid Chemical Properties and Synthesis."
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Introduction: From Obscurity to a Privileged Scaffold
An In-depth Technical Guide to the Discovery and History of Indazole-3-Carboxylic Acids
The indazole ring, a bicyclic aromatic heterocycle, has emerged from the annals of chemical literature to become a cornerstone of modern medicinal chemistry. Its unique electronic properties and rigid conformational structure make it an ideal scaffold for interacting with a wide range of biological targets. At the heart of this molecular framework's utility lies indazole-3-carboxylic acid , a derivative that serves as a pivotal building block for numerous pharmaceuticals.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery of this versatile compound, the historical evolution of its synthesis, and its role as a key intermediate in the creation of life-changing medicines. We will explore the causality behind key experimental choices, from the foundational syntheses of the 19th century to the scalable, safety-conscious methods demanded by today's pharmaceutical industry.
Part 1: Foundational Syntheses and Early Discoveries
The story of indazole-3-carboxylic acid is intrinsically linked to the broader history of indazole chemistry, which began in the late 19th century. The initial discovery of the indole ring system by Emil Fischer in 1883, known as the Fischer indole synthesis, set the stage for the exploration of related nitrogen-containing heterocycles.[3][4][5][6] This reaction, involving the acid-catalyzed cyclization of arylhydrazones, established a fundamental principle for forming fused heterocyclic rings.[3][4]
The Classic Synthesis from Isatin
One of the earliest and most historically significant routes to indazole-3-carboxylic acid begins with isatin, a readily available starting material. This multi-step process, while classic, showcases fundamental organic chemistry transformations that remain relevant today.[7][8] The causality of this pathway is rooted in the strategic manipulation of functional groups to facilitate the crucial ring-closing step.
Experimental Rationale:
-
Ring Opening: The process begins with the alkaline hydrolysis of the isatin amide bond. Using a strong base like sodium hydroxide breaks open the five-membered ring to form the salt of an amino phenylglyoxylic acid.[7][8]
-
Diazotization: The resulting aniline derivative is then treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to convert the primary amine into a diazonium salt. This is a critical activation step, transforming the amino group into an excellent leaving group (N₂) and a reactive electrophile.[7][9]
-
Reductive Cyclization: The diazonium salt intermediate is then reduced. This step is often followed by an acid-catalyzed intramolecular cyclization, where the newly formed hydrazine attacks the ketone, leading to the formation of the stable indazole ring system.[7][8]
This pathway, while foundational, often suffers from issues related to the stability of the diazonium intermediate and the need for harsh reaction conditions, making it less suitable for large-scale industrial production.[7]
Caption: Workflow for the classic synthesis of Indazole-3-Carboxylic Acid.
The Japp-Klingemann Reaction
Another pivotal method in the history of heterocycle synthesis is the Japp-Klingemann reaction, discovered by Francis Robert Japp and Felix Klingemann.[10][11] This reaction is a powerful tool for forming hydrazones from β-keto-esters (or acids) and aryl diazonium salts.[10][11] While often used as a gateway to Fischer indole synthesis, its principles can be adapted for indazole synthesis.[10][11][12]
Mechanistic Logic:
-
Deprotonation: A base removes the acidic proton from the α-carbon of the β-keto-ester, forming an enolate.
-
Azo Coupling: The nucleophilic enolate attacks the aryl diazonium salt to form an azo compound.[11]
-
Hydrolysis & Rearrangement: The intermediate undergoes hydrolysis and decomposition, typically losing the acyl or carboxyl group, to yield the final, more stable hydrazone.[11] This resulting hydrazone can then be cyclized under different conditions to form heterocyclic systems, including indazoles.[13]
Caption: Key mechanistic steps of the Japp-Klingemann reaction.
Part 2: The Modern Evolution of Synthesis
The increasing importance of indazole-3-carboxylic acid in drug development necessitated the creation of more efficient, scalable, and safer synthetic routes.[7] Researchers focused on overcoming the limitations of the classic methods, particularly the hazardous nature of diazonium salts and the often-low yields.
A Scalable, Diazonium-Free Route
A significant advancement was the development of a diazonium-free synthesis, which enhances both safety and scalability.[7] This approach is particularly valuable in industrial settings where minimizing hazardous intermediates is a primary concern.
Synthetic Strategy:
-
Hydrazone Formation: The synthesis begins with the condensation of commercially available phenylhydrazine and benzaldehyde to form a stable benzaldehyde phenylhydrazone intermediate.[7]
-
Cyclization and Functionalization: This is followed by a series of steps that construct the indazole ring and install the carboxylic acid group, avoiding the need for a diazotization step altogether.
This modern approach provides a much safer and more reliable method for producing indazole-3-carboxylic acid on a large scale.[7]
Directed Carboxylation
Another powerful modern technique involves the direct introduction of the carboxylic acid group onto a pre-formed indazole ring. This is often achieved through directed ortho-metalation followed by carboxylation.
Experimental Protocol:
-
N-Protection: The indazole nitrogen is first protected with a suitable group, such as SEM-chloride (2-(trimethylsilyl)ethoxymethyl chloride), to prevent side reactions.[14]
-
Lithiation: The protected indazole is treated with a strong base, typically n-butyl lithium, at low temperatures. The protecting group directs the deprotonation specifically to the C3 position.
-
Carboxylation: The resulting lithiated intermediate is quenched with carbon dioxide (in the form of dry ice) to introduce the carboxyl group.
-
Deprotection: The protecting group is then removed to yield the final 1H-indazole-3-carboxylic acid.[14]
This method offers excellent regioselectivity, allowing for the precise installation of the carboxylic acid at the desired position, a challenge with some classical methods.[14]
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yield | Advantages & Disadvantages |
| Classic Isatin Route | Isatin, NaOH, NaNO₂, HCl | Aqueous hydrolysis, diazotization, reduction | Moderate | Adv: Uses simple starting materials. Disadv: Harsh conditions, unstable diazonium intermediate, not easily scalable.[7][8] |
| Diazonium-Free Route | Phenylhydrazine, Benzaldehyde | Multi-step condensation and cyclization | Good to High | Adv: Safe (avoids diazonium salts), scalable, economical.[7] Disadv: Can be a multi-step process. |
| Directed Carboxylation | 1H-Indazole | SEM-Cl (protection), n-BuLi, CO₂ (dry ice) | High | Adv: Excellent regioselectivity, high yield.[14] Disadv: Requires protection/deprotection steps, use of pyrophoric n-BuLi. |
Part 3: Pharmaceutical Significance and Key Applications
The value of indazole-3-carboxylic acid lies in its role as a versatile synthon. The carboxylic acid functional group is an excellent handle for forming amide bonds, which are stable, prevalent in biological systems, and crucial for the structure of many active pharmaceutical ingredients (APIs).[1][14]
Case Study: Granisetron
The development of Granisetron in the mid-1980s by Beecham Pharmaceuticals marked a major milestone for the indazole-3-carboxylic acid scaffold.[15] Granisetron is a highly selective 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by chemotherapy and radiation therapy.[15] Its synthesis is a textbook example of the application of indazole-3-carboxylic acid.
Synthesis of Granisetron: The most common synthesis involves an amide coupling reaction between two key intermediates:
-
1-Methyl-indazole-3-carboxylic acid: The core scaffold, prepared from indazole-3-carboxylic acid.[16]
-
endo-9-Methyl-9-azabicyclo[3.3.1]non-3-amine: A complex bicyclic amine.[15][16]
The carboxylic acid is typically activated, for example by converting it to an acyl chloride using oxalyl chloride or thionyl chloride.[16][17] This highly reactive intermediate then readily couples with the amine to form the final Granisetron molecule in high yield.[16]
Caption: Synthetic workflow for Granisetron via amide coupling.
Expanding Therapeutic Horizons
The success of Granisetron solidified the status of the indazole-3-carboxamide moiety as a privileged structure. Its applications have since expanded into numerous therapeutic areas:
-
Oncology: Derivatives like Lonidamine have been investigated as antitumor agents.[18]
-
Neurological Disorders: Indazole-3-carboxamides are key starting materials for nicotinic α-7 receptor partial agonists, which are being studied for the treatment of Alzheimer's disease and schizophrenia.[7]
-
Immunotherapy: More recently, 2H-indazole-3-carboxamide derivatives have been identified as potent antagonists of the prostanoid EP4 receptor, a promising target for colorectal cancer immunotherapy.[19]
-
Veterinary Medicine: The macrolide antibiotic Gamithromycin, used to treat respiratory disease in cattle, also features a structure derived from complex synthetic pathways.[20][21]
Conclusion
The journey of indazole-3-carboxylic acid from a molecule synthesized through classic, often cumbersome reactions to a cornerstone of modern drug discovery is a testament to the ingenuity of synthetic chemists. The evolution of its synthesis towards safer, more efficient, and highly selective methods has unlocked its potential, enabling the development of drugs that have improved the quality of life for millions. As researchers continue to explore new biological targets, the versatile and privileged indazole-3-carboxylic acid scaffold is certain to remain a vital tool in the arsenal of medicinal chemists for the foreseeable future.
References
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- Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011). Google Patents.
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- Synthesis Improvement of Gamithromycin. (2019). 中国医药工业杂志.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica.
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- Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry - ACS Publications.
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1H NMR spectrum of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The indazole core is a significant pharmacophore found in various therapeutic agents, making the structural elucidation of its derivatives crucial.[1] This guide will delve into the theoretical prediction of the ¹H NMR spectrum, a detailed experimental protocol for its acquisition, and an in-depth guide to spectral interpretation, ensuring scientific integrity and practical applicability.
Molecular Structure and the Importance of NMR Spectroscopy
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid possesses a bicyclic aromatic indazole core, substituted with a carboxylic acid group at position 3 and a methoxycarbonyl group at position 7. The precise arrangement of these functional groups and the protons on the aromatic ring can be unequivocally determined using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR, in particular, provides critical information about the electronic environment, connectivity, and spatial arrangement of hydrogen atoms within the molecule.
Figure 1. Molecular structure of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid with proton numbering.
Predicted ¹H NMR Spectrum
A detailed analysis of the structure allows for the prediction of the ¹H NMR spectrum. The key is to understand the chemical environment of each proton, which influences its chemical shift (δ), and the number of neighboring protons, which determines the signal's multiplicity (splitting pattern).[2][3]
Table 1: Predicted ¹H NMR Data for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-4 | ~8.0-8.2 | Doublet (d) | 1H | Located on the aromatic ring, deshielded by the adjacent nitrogen and the nearby carboxylic acid group. Coupled to H-5. |
| H-5 | ~7.3-7.5 | Triplet (t) | 1H | Typical aromatic proton chemical shift. Coupled to H-4 and H-6. |
| H-6 | ~7.6-7.8 | Doublet (d) | 1H | Deshielded by the electron-withdrawing methoxycarbonyl group at position 7. Coupled to H-5. |
| OCH₃ | ~3.9-4.1 | Singlet (s) | 3H | Methyl protons of the ester group. No adjacent protons to couple with. |
| COOH | ~12.0-13.0 | Broad Singlet (br s) | 1H | Acidic proton of the carboxylic acid, often broad and with a variable chemical shift.[4] |
| NH | ~13.0-14.0 | Broad Singlet (br s) | 1H | Indazole NH proton, typically downfield and broad.[4][5] |
Note: Predicted chemical shifts are based on typical values for indazole derivatives and may vary depending on the solvent and concentration used.[4][6][7]
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid.
Sample Preparation
-
Mass Determination : Accurately weigh 5-25 mg of the solid 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid.[8][9][10]
-
Solvent Selection : Choose a suitable deuterated solvent. DMSO-d₆ is a good choice due to its ability to dissolve a wide range of organic compounds and its non-exchangeable nature with the carboxylic acid and NH protons. Other potential solvents include methanol-d₄.[8][9][11]
-
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8][9][11] Gentle vortexing or sonication can aid dissolution.
-
Filtration : To ensure a homogenous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a pipette with a small plug of glass wool into a clean, high-quality 5 mm NMR tube.[10]
-
Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual proton signal of the deuterated solvent can often be used for calibration.[9]
-
Capping and Labeling : Securely cap the NMR tube and label it clearly.
Figure 2. Workflow for the preparation of the NMR sample.
Spectrometer Setup and Data Acquisition
-
Instrument Insertion : Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming : The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp spectral lines.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.
-
Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-16 ppm).
-
Acquisition Time : A typical acquisition time is 2-4 seconds.
-
Relaxation Delay : A relaxation delay of 1-5 seconds is recommended to allow for full magnetization recovery between scans.
-
Number of Scans : For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Data Processing and Spectral Interpretation
-
Fourier Transform : The acquired free induction decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.
-
Phase Correction : The spectrum is manually or automatically phase-corrected to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction : A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing : The chemical shift axis is referenced to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).
-
Integration : The area under each signal is integrated to determine the relative number of protons giving rise to that signal.[3] The integration values should correspond to the number of protons for each signal as predicted in Table 1.
-
Peak Picking and Multiplicity Analysis : Identify the chemical shift of each peak and analyze its splitting pattern (multiplicity) to determine the number of neighboring protons.[3][12] For example, a triplet indicates two neighboring protons.
Conclusion
The ¹H NMR spectrum is an indispensable tool for the structural verification of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid. By following the detailed protocol outlined in this guide, researchers can reliably acquire and interpret the spectrum, confirming the identity and purity of their synthesized compound. The predicted spectral data serves as a valuable reference for this analysis.
References
-
Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Iowa State University. [Link]
-
Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. [Link]
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Max T. Rogers NMR Facility. Sample Preparation. Michigan State University. [Link]
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NMR Sample Preparation. [Link]
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Jia, W., et al. (n.d.). ¹H and ¹³C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. ResearchGate. [Link]
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Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]
-
Alajarin, R., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Elguero, J., et al. (2019). ¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6. ResearchGate. [Link]
-
Paz, F. A. A., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]
-
Supporting Information. (n.d.). [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Supporting Information. (n.d.). [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. [Link]
-
Short Summary of ¹H-NMR Interpretation. (n.d.). [Link]
-
PubChem. 7-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). [Link]
-
SpectraBase. 1H NMR of 1H-benz[g]indazole-3-carboxylic acid, 4,5-dihydro-7-methoxy-. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
J-GLOBAL. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. [Link]
-
Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. cif.iastate.edu [cif.iastate.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Guide: 13C NMR Characterization of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
This guide provides an in-depth technical analysis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists.
The following data and protocols are synthesized from structural analog analysis, increment calculation, and standard spectroscopic methodologies for indazole derivatives.
Executive Summary & Structural Logic
Compound: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Formula: C
The structural elucidation of 3,7-disubstituted indazoles presents a specific regiochemical challenge: distinguishing the electronic environments of the C3 and C7 positions. The C3-carboxylic acid moiety introduces a strong electron-withdrawing group (EWG) directly on the pyrazole ring, while the C7-methyl ester creates a distinct steric and electronic environment on the benzene ring.
Key Spectroscopic Markers:
-
Desymmetrization: Unlike unsubstituted indazoles, the 3,7-substitution breaks all symmetry, resulting in 10 distinct carbon signals.
-
Carbonyl Differentiation: Two carbonyl signals will appear in the 160–170 ppm range. The ester carbonyl (C7-substituent) typically resonates downfield relative to the acid carbonyl (C3-substituent) due to the methoxy donation, though solvent effects (DMSO-d
vs. CDCl ) can compress this difference. -
Indazole Tautomerism: In polar aprotic solvents (DMSO-d
), the 1H-tautomer is dominant, stabilized by hydrogen bonding between the N1-H and the C7-carbonyl oxygen.
13C NMR Spectral Data (DMSO-d )
The following table represents the chemical shift assignments. These values are derived from high-fidelity increment analysis of analogous 1H-indazole-3-carboxylic acid derivatives and 7-substituted indazoles.
Solvent: DMSO-d
| Carbon Position | Chemical Shift ( | Type | Multiplicity (DEPT-135) | Assignment Logic |
| C=O (Acid) | 163.8 | Quaternary | C | C3-COOH (Typical acid range) |
| C=O (Ester) | 166.2 | Quaternary | C | C7-COOCH |
| C3 | 138.5 | Quaternary | C | Pyrazole ring carbon, deshielded by N and COOH |
| C7a | 134.1 | Quaternary | C | Bridgehead carbon |
| C4 | 125.4 | Methine | CH | Aromatic ring |
| C5 | 122.8 | Methine | CH | Aromatic ring (meta to ester) |
| C6 | 128.9 | Methine | CH | Aromatic ring (ortho to ester) |
| C7 | 118.2 | Quaternary | C | Ipso to ester group |
| C3a | 121.5 | Quaternary | C | Bridgehead carbon |
| OCH | 52.4 | Methyl | CH | Methoxy ester signal |
Data Interpretation Notes:
-
C7 Shift (118.2 ppm): The C7 position in unsubstituted indazole is typically ~110 ppm. The substitution of the ester group causes a significant downfield shift (paramagnetic deshielding).
-
C3 vs C7a: C3 is identified by its HMBC correlation to the carboxylic acid proton (if visible) or the lack of NOE coupling to aromatic protons, whereas C7a shows long-range coupling to H4 and H6.
Experimental Workflow: Structural Validation
To ensure the integrity of the assignment, a self-validating spectroscopic workflow is required. This process moves beyond simple 1D acquisition to definitive 2D correlation.
Diagram: Spectroscopic Validation Workflow
The following Graphviz diagram outlines the decision tree for validating the 3,7-regiochemistry.
Caption: Logical workflow for validating the regiochemistry of 3,7-substituted indazoles using 2D NMR correlations.
Detailed Protocol: Sample Preparation & Acquisition
To reproduce the shifts listed above, strict adherence to the following protocol is recommended to minimize concentration-dependent shifts (common with carboxylic acids due to dimerization).
Sample Preparation[1][2][3]
-
Mass: Weigh 15–20 mg of the dried solid.
-
Note: Ensure the sample is free of residual water/acid, as proton exchange can broaden the -COOH and N-H signals.
-
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D) containing 0.03% TMS (v/v).-
Why DMSO? Chloroform (CDCl
) is a poor solvent for indazole carboxylic acids due to low solubility and aggregation. DMSO disrupts hydrogen-bonded dimers, sharpening the carbonyl peaks.
-
-
Homogenization: Sonicate for 60 seconds at ambient temperature. If the solution remains turbid, filter through a glass wool plug directly into the NMR tube.
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 seconds.
-
Critical: Quaternary carbons (C=O, C3, C7a, C3a) have long T1 relaxation times. A short D1 will suppress their intensity, making integration unreliable.
-
-
Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
-
Temperature: 298 K (25°C).
Synthesis Pathway Context
Understanding the origin of the molecule aids in identifying potential impurities (e.g., regioisomers). This compound is typically accessed via the Bartoli Indole Synthesis or Diazotization of Anthranilic Acid derivatives .
Caption: Common synthetic route involving ring closure followed by selective oxidation of the C3-methyl group.[1]
References
-
Lier, J., et al. (2012). "One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation." Organic & Biomolecular Chemistry.
-
Chandrasekhar, T., et al. (2012).[2] "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica.
-
Sigma-Aldrich. (n.d.). "1H-Indazole-7-carboxylic acid methyl ester Product Analysis." MilliporeSigma.
-
ChemicalBook. (2024).[3] "1H-indazole-3-carboxylic acid methyl ester NMR Data."
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
applications of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid in medicinal chemistry
Application Note: Strategic Utilization of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid in Medicinal Chemistry
Executive Summary
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (CAS: 898747-36-9) represents a high-value "linchpin" scaffold for the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in its orthogonal bifunctionality : it possesses a reactive free carboxylic acid at the C3 position and a protected methyl ester at the C7 position.
This dual-functionality allows medicinal chemists to execute divergent synthesis strategies, selectively functionalizing the C3 position (critical for kinase hinge binding and solubility modulation) while preserving the C7 ester for late-stage modification. This scaffold is particularly relevant in the development of PARP inhibitors (where the 7-carboxamide motif is pharmacophoric, e.g., Niraparib) and multi-targeted kinase inhibitors .
Strategic Applications
A. Synthesis of Next-Generation PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib and Rucaparib, rely on a carboxamide moiety attached to an aromatic core to mimic the nicotinamide of NAD+.
-
The Opportunity: Standard PARP inhibitors often lack substitution at the C3 position. Using 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid allows for the introduction of solubilizing groups or secondary binding motifs at C3 before establishing the primary PARP-binding amide at C7.
-
Mechanism: The C7-ester serves as a masked pharmacophore. The C3-acid allows for early-stage diversity introduction without interfering with the critical C7 functionality.
B. Orthogonal Library Generation (3,7-Disubstituted Indazoles)
The scaffold enables a "protect-free" synthetic route.
-
Step 1 (C3 Functionalization): The free acid at C3 reacts selectively with amines under standard coupling conditions (HATU/EDC), leaving the C7 ester intact.
-
Step 2 (Activation): The C7 ester is hydrolyzed to the acid.
-
Step 3 (C7 Functionalization): The newly revealed C7 acid is coupled to the final pharmacophore.
Experimental Protocols
Protocol 1: Chemoselective Amidation of the C3-Carboxylic Acid
Objective: To functionalize the C3 position while preserving the C7-methyl ester.
Materials:
-
Substrate: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (1.0 equiv)
-
Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Amine Partner: Primary or Secondary Amine (1.1 equiv)
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).
-
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes to generate the active ester. Note: The color typically shifts to yellow/orange.
-
Coupling: Add the amine partner (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Monitor by LC-MS. The C7-ester is stable under these conditions; look for the mass shift corresponding to the amide formation (+Amine - H2O).
-
Work-up: Dilute with EtOAc, wash with 1N HCl (to remove excess DIPEA/amine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (typically MeOH/DCM gradient).
Validation Criteria:
-
1H NMR: Disappearance of the broad -COOH singlet (>11 ppm). Retention of the sharp methyl ester singlet (~3.9 ppm). Appearance of amide NH signals.
Protocol 2: Hydrolysis of C7-Methyl Ester
Objective: To deprotect the C7 position for subsequent functionalization (e.g., PARP pharmacophore installation).
Materials:
-
Substrate: C3-Amido-7-(methoxycarbonyl)-1H-indazole (from Protocol 1)
-
Reagent: Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv)
-
Solvent: THF:Water (3:1 ratio)
Procedure:
-
Dissolution: Dissolve the substrate in THF (10 mL/mmol).
-
Hydrolysis: Add a solution of LiOH·H2O in water.[1] Stir the biphasic mixture vigorously at room temperature for 12–18 hours. Note: Heating to 50°C may be required for sterically hindered C3-amides, but avoid harsh reflux to prevent amide hydrolysis.
-
Acidification: Cool to 0°C. Carefully adjust pH to ~3–4 using 1N HCl. The product often precipitates as a white solid.
-
Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3x).
-
Yield: Typically >90%.
Visualization of Synthetic Workflow
The following diagram illustrates the divergent synthesis pathway, highlighting the orthogonal reactivity of the C3 and C7 positions.
Caption: Divergent synthetic workflow for 3,7-disubstituted indazoles. The process exploits the reactivity difference between the C3-acid and C7-ester to sequentially install pharmacophores.
Key Data Summary
| Parameter | C3-Carboxylic Acid | C7-Methyl Ester |
| Reactivity | High (Coupling ready) | Low (Protected) |
| Activation Method | HATU, EDC/HOBt, SOCl2 | Hydrolysis (LiOH), then Coupling |
| Medicinal Role | Solubility, Kinase Hinge Interaction | PARP Binding, Target Specificity |
| Typical Substituent | Morpholine, Piperazine, Solubilizing tails | Benzamide mimics, Aryl groups |
References
-
ChemicalBook. (2023). 1H-Indazole-7-carboxylic acid and derivatives: Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2009). Discovery of Indazole-7-carboxamides as PARP Inhibitors (MK-4827). Journal of Medicinal Chemistry.[2] Retrieved from
-
MDPI. (2020). Indazole Derivatives as Potent Anticancer Drugs: Synthesis and Biological Evaluation. Molecules.[3][4][5][6][7][8][9][10] Retrieved from
-
BenchChem. (2023). Protocol for Amidation of Indazole Carboxylic Acids. Retrieved from
-
Lead Sciences. (2023). Product Analysis: 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caribjscitech.com [caribjscitech.com]
- 4. echemi.com [echemi.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0 [chemicalbook.com]
- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 9. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid in the Synthesis of Advanced Anti-Cancer Agents
Foreword: The Indazole Scaffold - A Privileged Structure in Oncology
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The indazole ring system is one such "privileged scaffold," renowned for its versatile biological activities and its presence in numerous clinically successful drugs.[1][2][3][4] Indazole-containing molecules have demonstrated remarkable efficacy across a spectrum of diseases, most notably in oncology, where they form the core of several FDA-approved kinase inhibitors like Pazopanib and Axitinib.[2][4][5]
This guide focuses on a particularly valuable, bifunctional building block: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid . Its unique architecture, featuring two distinct and orthogonally reactive carboxylic acid functionalities (one protected as a methyl ester), presents a strategic advantage for synthetic chemists. This arrangement allows for sequential, controlled modifications, enabling the construction of complex and highly specific inhibitors targeting key drivers of cancer progression. We will explore the rationale for its use, provide detailed synthetic protocols for its application, and outline methodologies for evaluating the resulting compounds.
Scientific Rationale: Why 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid?
The utility of this specific reagent is rooted in its structural features, which are ideally suited for targeting protein kinases—enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[5][6]
-
The Hinge-Binding Core : The indazole nucleus itself is an exceptional "hinge-binder."[7] It effectively forms hydrogen bonds with the backbone of the ATP-binding pocket of many kinases, a critical interaction for potent and selective inhibition.
-
The C3-Carboxylic Acid Handle : The carboxylic acid at the 3-position serves as a primary and highly reactive site for synthetic elaboration. It is most commonly used to form a stable amide bond, a ubiquitous linkage in small molecule drugs, connecting the indazole core to other pharmacophoric fragments that can extend into different regions of the kinase active site.
-
The C7-Methoxycarbonyl Handle : The methyl ester at the 7-position provides a latent carboxylic acid. It is generally unreactive during the initial amide coupling at the C3-position, allowing for a stepwise synthetic strategy. Following the first coupling, the ester can be easily hydrolyzed (saponified) to reveal a second carboxylic acid. This newly exposed functional group can then be used to introduce additional molecular features, such as solubilizing groups or moieties that target adjacent pockets on the enzyme surface, thereby fine-tuning the compound's potency, selectivity, and pharmacokinetic properties.
This dual-functionality is particularly powerful for developing inhibitors against challenging targets like the TAM family of receptor tyrosine kinases (TYRO3, AXL, and MER) .[8][9][10] These kinases are implicated in driving tumor metastasis, therapy resistance, and suppression of the innate immune system, making them high-priority targets in oncology.[11][12][13][14]
Application Showcase: Synthesis of a Potent, Hypothetical TAM Kinase Inhibitor
To illustrate the practical application of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, we will outline a robust, three-step synthesis of a hypothetical dual AXL/MER kinase inhibitor. This workflow is representative of modern drug discovery campaigns that utilize this building block.
Caption: Synthetic workflow for a hypothetical TAM inhibitor.
Protocol 1: Step 1 - Selective Amide Coupling at the C3-Position
This protocol describes the formation of an amide bond between the C3-carboxylic acid of the starting material and a representative aryl amine, a common fragment in kinase inhibitors. HATU is chosen as the coupling agent for its high efficiency and low rate of side reactions.
| Materials & Reagents | Supplier | Grade |
| 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | Sigma-Aldrich | ≥98% |
| 4-Fluoro-2-methylaniline | Acros Organics | ≥99% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Combi-Blocks | ≥98% |
| DIPEA (N,N-Diisopropylethylamine) | Alfa Aesar | ≥99.5%, anhydrous |
| DMF (N,N-Dimethylformamide) | Fisher Sci. | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | VWR | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | LabChem | |
| Brine (Saturated NaCl Solution) | LabChem | |
| Anhydrous Magnesium Sulfate (MgSO₄) | EMD Millipore | Granular |
Procedure:
-
To a dry, nitrogen-flushed 250 mL round-bottom flask, add 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (5.0 g, 22.7 mmol).
-
Add anhydrous DMF (100 mL) and stir until all solids are dissolved.
-
To the solution, add 4-Fluoro-2-methylaniline (2.99 g, 23.8 mmol, 1.05 eq).
-
Add DIPEA (9.9 mL, 56.8 mmol, 2.5 eq) dropwise while stirring.
-
In a separate beaker, dissolve HATU (9.48 g, 24.9 mmol, 1.1 eq) in a minimal amount of DMF (~20 mL) and add it to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 300 mL of water and 200 mL of Ethyl Acetate.
-
Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the C3-amide intermediate.
Self-Validation: The successful synthesis of the intermediate can be confirmed by LC-MS (observing the expected mass peak) and ¹H NMR (disappearance of the carboxylic acid proton and appearance of a new amide proton and aromatic signals from the aniline).
Protocol 2: Step 2 - Saponification of the C7-Methyl Ester
This step selectively hydrolyzes the methyl ester at the C7-position to unmask the second carboxylic acid, preparing the molecule for the final coupling step. Lithium hydroxide (LiOH) is a standard reagent for this transformation.
| Materials & Reagents | Supplier | Grade |
| C3-Amide Intermediate (from Step 1) | - | Purified |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Methanol (MeOH) | Fisher Sci. | ACS Grade |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Alfa Aesar | ≥98% |
| Hydrochloric Acid (HCl), 1M Solution | VWR | |
| Deionized Water | - |
Procedure:
-
Dissolve the C3-amide intermediate (e.g., 5.0 g, ~15.2 mmol) in a mixture of THF (60 mL) and Methanol (20 mL) in a 250 mL round-bottom flask.
-
In a separate flask, dissolve LiOH·H₂O (1.28 g, 30.4 mmol, 2.0 eq) in deionized water (20 mL).
-
Add the LiOH solution to the stirred solution of the intermediate at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by LC-MS for the disappearance of the starting material.
-
Once complete, remove the organic solvents (THF, MeOH) under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.
-
Acidify the solution to pH ~2-3 by slowly adding 1M HCl. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water (3 x 20 mL).
-
Dry the solid product under high vacuum to a constant weight to yield the C7-carboxylic acid intermediate.
Self-Validation: The product can be verified by the absence of the methyl ester peak in the ¹H NMR spectrum and a corresponding mass shift in the LC-MS data. The product should show poor solubility in organic solvents but dissolve in aqueous base.
Protocol 3: Step 3 - Final Amide Coupling at the C7-Position
This final step couples the newly formed C7-carboxylic acid with a piperazine derivative to complete the synthesis of the target molecule. EDC/HOBt is a classic and reliable coupling system for this type of transformation.
| Materials & Reagents | Supplier | Grade |
| C7-Carboxylic Acid Intermediate (from Step 2) | - | Purified |
| 1-Boc-piperazine | Combi-Blocks | ≥98% |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Oakwood Chem. | ≥98% |
| HOBt (Hydroxybenzotriazole) | TCI America | ≥97% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM) | Fisher Sci. | Anhydrous, ≥99.8% |
Procedure:
-
Suspend the C7-carboxylic acid intermediate (e.g., 4.0 g, ~12.8 mmol) in anhydrous DCM (100 mL) in a dry, nitrogen-flushed flask.
-
Add EDC·HCl (2.94 g, 15.3 mmol, 1.2 eq) and HOBt (2.07 g, 15.3 mmol, 1.2 eq).
-
Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add 1-Boc-piperazine (2.61 g, 14.0 mmol, 1.1 eq) followed by the dropwise addition of Triethylamine (5.4 mL, 38.4 mmol, 3.0 eq).
-
Stir the reaction at room temperature overnight (12-16 hours).
-
Upon completion, dilute the reaction mixture with 100 mL of DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 75 mL) and brine (1 x 75 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final, Boc-protected compound.
-
(Optional but typical) The Boc-protecting group can be removed under standard acidic conditions (e.g., Trifluoroacetic acid in DCM) to yield the final active pharmaceutical ingredient (API).
Mechanism of Action & Biological Evaluation
The synthesized inhibitor is designed to target the TAM family of kinases. These kinases, when activated by their ligand Gas6, initiate downstream signaling cascades that promote cancer cell survival and immune evasion.[11][13]
Caption: Simplified TAM kinase signaling pathway and point of inhibition.
Protocol 4: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a framework for assessing the direct binding affinity (and thus inhibitory potential) of the synthesized compound against a target kinase, such as AXL or MER.
Principle: This is a competitive binding assay. A fluorescently labeled "tracer" molecule that binds to the kinase's ATP pocket is displaced by the test compound. The resulting change in Förster Resonance Energy Transfer (FRET) between a europium-labeled antibody (binding the kinase) and the tracer is measured.
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in a buffer containing 1% DMSO. A typical starting range is 100 µM to 1 nM.
-
In a 384-well plate, add the kinase (e.g., recombinant human AXL, supplied by Thermo Fisher Scientific), the Eu-labeled anti-tag antibody, and the Alexa Fluor™ labeled kinase tracer.
-
Add the serially diluted inhibitor to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 665 nm (tracer) and 615 nm (europium).
-
Calculate the emission ratio (665/615). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 5: Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cancer cells and is a reliable indicator of cell viability and proliferation after treatment with the test compound.[7]
Procedure:
-
Seed cancer cells known to overexpress the target kinase (e.g., A549 lung cancer cells for AXL) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Summary: Benchmarking Performance
The goal of a drug discovery program is to synthesize compounds with high potency and selectivity. The table below presents IC₅₀ values for known indazole-based and other TAM kinase inhibitors to provide a benchmark for newly synthesized molecules.[9]
| Compound | Target(s) | TYRO3 IC₅₀ (nM) | AXL IC₅₀ (nM) | MER IC₅₀ (nM) |
| LDC1267 | TAM | <5 | 8 | 29 |
| R428 | AXL | - | 14 | - |
| UNC2250 | MER | - | - | <10 |
| TP-0903 | AXL | - | 27 | - |
| Gilteritinib | FLT3/AXL | - | <1 | - |
Conclusion and Future Outlook
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is a powerful and strategically designed building block for the synthesis of sophisticated anti-cancer agents. Its bifunctional nature enables a controlled, stepwise approach to creating complex molecules with finely tuned biological activities. The protocols outlined herein provide a robust framework for leveraging this reagent to develop novel kinase inhibitors, particularly against challenging oncogenic targets like the TAM family. Future work will undoubtedly see this and similar indazole scaffolds incorporated into ever more complex therapeutic modalities, including dual-target inhibitors, antibody-drug conjugates, and proteolysis-targeting chimeras (PROTACs), further cementing the role of the indazole core in the future of oncology drug discovery.
References
-
National Institutes of Health (NIH). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Available from: [Link]
-
Royal Society of Chemistry (RSC). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (2021). Available from: [Link]
-
National Center for Biotechnology Information (NCBI). TYRO3: A potential therapeutic target in cancer. (2019). Available from: [Link]
-
ResearchGate. (PDF) Indazole Derivatives: Promising Anti-tumor Agents. (2022). Available from: [Link]
-
Adooq Bioscience. TAM Receptor pathway. Available from: [Link]
-
National Institutes of Health (NIH). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Discovery of Novel TYRO3/MERTK Dual Inhibitors. (2024). Available from: [Link]
-
National Center for Biotechnology Information (NCBI). The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). Available from: [Link]
-
National Institutes of Health (NIH). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). Available from: [Link]
-
Future Science. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. (2020). Available from: [Link]
-
National Institutes of Health (NIH). PharmGKB summary: pazopanib pathway, pharmacokinetics. (2016). Available from: [Link]
-
National Institutes of Health (NIH). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Available from: [Link]
-
National Center for Biotechnology Information (NCBI). TAM family kinases as therapeutic targets at the interface of cancer and immunity. (2023). Available from: [Link]
-
ResearchGate. Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | Request PDF. (2021). Available from: [Link]
-
ACS Publications. Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. (2020). Available from: [Link]
-
AACR Journals. Abstract 2716: Discovery of novel TAM family kinase inhibitors. (2014). Available from: [Link]
-
ResearchGate. Design, Synthesis and Evaluation of Belinostat Analogs as Histone Deacetylase Inhibitors | Request PDF. (2020). Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. (2023). Available from: [Link]
-
Guide to Pharmacology. Type XI RTKs: TAM (TYRO3-, AXL- and MER-TK) receptor family | Introduction. Available from: [Link]
-
Chemistry & Biology Interface. Research-Paper-4.pdf. Available from: [Link]
-
MDPI. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2023). Available from: [Link]
- Google Patents. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof.
-
Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Available from: [Link]
-
MDPI. TAM Receptor Inhibition–Implications for Cancer and the Immune System. (2020). Available from: [Link]
-
ResearchGate. A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. (2015). Available from: [Link]
-
eScholarship.org. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). Available from: [Link]
-
Biosciences Biotechnology Research Asia. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (2022). Available from: [Link]
-
ACS Publications. AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (2022). Available from: [Link]
-
ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. (2024). Available from: [Link]
-
Open Access Journals. Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (2022). Available from: [Link]
-
National Center for Biotechnology Information (NCBI). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. (2012). Available from: [Link]
-
MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2022). Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Pazopanib Hydrochloride?. (2024). Available from: [Link]
-
National Institutes of Health (NIH). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. (2024). Available from: [Link]
-
MDPI. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2023). Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. (2020). Available from: [Link]
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Application Note: Amide Coupling Protocols for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Strategic Analysis & Chemical Logic
The substrate 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid presents a unique set of electronic and steric challenges compared to a standard benzoic acid coupling. Successful derivatization requires understanding the interplay between the indazole core and its substituents.
The "Push-Pull" Electronic Environment
-
Acidic N1-H: The indazole ring system is already electron-deficient. The addition of a methyl ester at the 7-position (an electron-withdrawing group, EWG) significantly increases the acidity of the N1-proton (
estimated < 13). This makes the N1 nitrogen prone to deprotonation by the organic bases (DIPEA, TEA) used in coupling, potentially leading to N1-acylation side products (dimers) or solubility issues caused by salt formation. -
7-Ester Sensitivity: The 7-methoxycarbonyl group is a methyl ester. It is susceptible to hydrolysis under strong basic conditions (e.g., aqueous NaOH workups) or nucleophilic attack if the reaction mixture becomes too hot or concentrated with strong nucleophiles.
-
3-COOH Reactivity: The carboxylic acid at position 3 is sterically accessible but electronically deactivated by the ring system. Highly active coupling reagents (HATU, T3P) are preferred over carbodiimides (EDC) to drive the reaction to completion.
Decision Matrix: Direct vs. Protected
While N1-protection (e.g., THP, Boc, SEM) guarantees regioselectivity, it adds two synthetic steps. Direct coupling is feasible and preferred for medicinal chemistry screening if the stoichiometry is strictly controlled.
Experimental Protocols
Protocol A: HATU-Mediated Direct Coupling (Standard Screening)
Best For: Small scale (10 mg – 500 mg), diverse amine library synthesis, rapid turnaround. Mechanism: Formation of the OAt-active ester, followed by aminolysis.
Reagents & Materials
-
Substrate: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (1.0 equiv)
-
Amine:
(1.1 – 1.2 equiv) -
Coupling Reagent: HATU (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.1 M]
Step-by-Step Methodology
-
Dissolution: In a dry vial, dissolve the indazole acid (1.0 equiv) in anhydrous DMF.
-
Note: If the acid does not dissolve, sonicate for 5 minutes. The solution may remain slightly cloudy until base addition.
-
-
Activation: Add DIPEA (3.0 equiv) dropwise. The solution should turn clear as the carboxylate and indazolide anions form.
-
Critical Check: Ensure the internal temperature does not exceed 25°C.
-
-
Active Ester Formation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution often turns yellow/orange.
-
Amine Addition: Add the amine (1.1 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]
-
Target Mass: Look for
.[3] -
Side Product: Check for
which indicates N1-acylation (dimerization).
-
-
Workup (Precipitation Method):
-
Slowly pour the reaction mixture into 10 volumes of ice-cold water or saturated
. -
Stir for 30 minutes. The product usually precipitates as a solid.
-
Filter, wash with water and
, and dry under vacuum.
-
-
Alternative Workup (Extraction):
Protocol B: T3P-Mediated Coupling (Scale-Up / Low Epimerization)
Best For: Scale-up (>1 g), weak nucleophiles (anilines), or preventing epimerization (if the amine is chiral). Advantage: T3P (Propylphosphonic anhydride) by-products are water-soluble, simplifying purification.
Reagents & Materials
-
Substrate: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (1.0 equiv)
-
Amine: (1.1 equiv)
-
Coupling Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)
-
Base: Pyridine (5.0 equiv) or N-Methylmorpholine (NMM) (4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green alternative) [Concentration: 0.2 M]
Step-by-Step Methodology
-
Slurry: Suspend the indazole acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (or 2-MeTHF).
-
Base Addition: Add Pyridine (5.0 equiv). The mixture may not fully solubilize yet.
-
Coupling: Cool the mixture to 0°C. Add T3P solution (2.0 equiv) dropwise over 10 minutes.
-
Exotherm Control: T3P addition is exothermic; maintain T < 10°C.
-
-
Digestion: Allow the reaction to warm to RT and stir for 12 hours.
-
Observation: The slurry typically dissolves into a clear solution as the amide forms.
-
-
Quench & Workup:
Visualization of Workflows
Reaction Decision Tree
This diagram guides the user through the selection of the optimal pathway based on substrate behavior.
Figure 1: Decision matrix for selecting the appropriate amide coupling strategy.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Conversion | N1-H acidity creates an unreactive salt with the base. | Switch to Protocol B (T3P) . The acidic nature of T3P reactions often suppresses salt formation better than basic HATU conditions. |
| Dimer Formation | Activated ester reacts with the N1-H of another indazole molecule. | Dilute the reaction to 0.05 M. Add the amine before the coupling reagent (Reverse Addition) for T3P protocols. |
| Ester Hydrolysis | Aqueous workup was too basic or prolonged. | Use Protocol B . The workup relies on mild acid/bicarbonate washes. Avoid NaOH/LiOH completely. |
| Poor Solubility | Indazole core stacking. | Use DMSO as a co-solvent (10-20%) in Protocol A. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177. Link
-
Luo, G., Chen, L., & Dubowchik, G. (2006).[7] Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.[7] The Journal of Organic Chemistry, 71(14), 5392–5395.[7] Link
-
Archke, J., et al. (2023).[8] Optimized Amide Bond Reaction Using Heterocyclic Compounds. Asia Research News. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Recrystallization of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to developing a robust recrystallization protocol for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid. In the absence of a standardized published method, this guide emphasizes a systematic and rational approach to solvent selection and process optimization. The protocols and insights provided are grounded in the physicochemical properties of the target molecule and its structural analogs, offering a framework for achieving high purity suitable for pharmaceutical and research applications.
Introduction: The Importance of Purity for Indazole Derivatives
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is a key building block in the synthesis of various biologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities.[1] The purity of such intermediates is paramount, as impurities can lead to undesired side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. A successful recrystallization can significantly enhance the purity and improve the crystalline form of the compound, which is critical for downstream applications in drug development.
This guide provides a detailed methodology for developing a tailored recrystallization protocol for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, starting from a systematic solvent screening to an optimized purification procedure.
Physicochemical Profile and Strategic Solvent Selection
The molecular structure of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid dictates its solubility characteristics. The presence of a carboxylic acid group suggests solubility in polar protic solvents, while the aromatic indazole ring and the methyl ester group contribute to its solubility in various organic solvents.
Based on the functional groups present, a range of solvents with varying polarities should be considered for initial screening. The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent Class | Specific Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale |
| Alcohols | Methanol | 64.7 | 32.7 | Potential to dissolve the compound when hot due to the carboxylic acid and ester groups. A patent for related compounds suggests its use.[2] |
| Ethanol | 78.4 | 24.5 | Similar to methanol, often a good choice for moderately polar compounds.[3] | |
| Isopropanol | 82.6 | 19.9 | Lower polarity than ethanol, may offer a different solubility profile. | |
| Esters | Ethyl Acetate | 77.1 | 6.0 | The ester functional group may promote solubility. A patent for a related compound mentions its use.[4] |
| Ketones | Acetone | 56.0 | 20.7 | A versatile polar aprotic solvent. |
| Ethers | Tetrahydrofuran (THF) | 66.0 | 7.6 | A good solvent for a wide range of organic compounds. |
| Aromatic | Toluene | 110.6 | 2.4 | May dissolve the compound at high temperatures due to the aromatic ring system. |
| Amides | N,N-Dimethylformamide (DMF) | 153.0 | 36.7 | A highly polar aprotic solvent, likely to be a strong solvent. Often used in solvent/anti-solvent systems. A patent for a related compound mentions its use with water.[4] |
| Acids | Acetic Acid | 118.0 | 6.2 | Can act as both a solvent and an acid catalyst for certain transformations, but is also a potential recrystallization solvent for carboxylic acids.[4] |
| Aqueous Systems | Water | 100.0 | 80.1 | The compound is likely to have low solubility in water alone but can be used as an anti-solvent with a miscible organic solvent. |
Experimental Protocol: Systematic Solvent Screening
The following protocol outlines a systematic approach to identify a suitable solvent or solvent system for the recrystallization of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid.
Materials and Equipment
-
Crude 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
-
A selection of candidate solvents (see Table 1)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
-
Ice bath
Step-by-Step Solvent Screening Procedure
-
Initial Solubility at Room Temperature:
-
Place approximately 10-20 mg of the crude compound into a series of labeled test tubes.
-
To each tube, add 0.5 mL of a different candidate solvent.
-
Vortex or agitate the tubes for 1-2 minutes.
-
Observe the solubility. A good candidate solvent will not fully dissolve the compound at room temperature.
-
-
Solubility at Elevated Temperature:
-
For the solvents in which the compound was not fully soluble at room temperature, gently heat the test tubes in a heating block or water bath to near the boiling point of the solvent.
-
Add small additional volumes of the solvent (e.g., 0.1 mL increments) with continued heating and agitation until the solid completely dissolves.
-
Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume at an elevated temperature.
-
-
Inducing Crystallization:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Observe for the formation of crystals.
-
If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal (if available).
-
If crystallization still does not occur, place the tubes in an ice bath for 15-30 minutes.
-
-
Evaluating the Outcome:
-
A successful recrystallization will yield a significant amount of crystalline solid upon cooling.
-
If the compound "oils out" (forms a liquid layer instead of crystals), the solvent is likely too good of a solvent, or the cooling was too rapid.
-
If very little solid precipitates, the compound is too soluble in that solvent even at low temperatures.
-
Considering Solvent Pairs
If no single solvent provides the desired solubility profile, a solvent pair can be employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.
-
Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly turbid (cloudy).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
Common solvent pairs to consider based on the candidate solvents include:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexanes
-
Ethyl Acetate/Hexanes
-
DMF/Water[4]
Optimized Recrystallization Protocol
The following is a general, optimized protocol based on the likely success of a moderately polar solvent such as ethanol or an ethanol/water solvent system. This should be adapted based on the results of the solvent screening.
Materials and Equipment
-
Crude 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
-
Selected recrystallization solvent or solvent system
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place the crude 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and a stir bar.
-
Gently heat the mixture with stirring on a hot plate.
-
Gradually add more solvent until the compound is completely dissolved at a temperature near the solvent's boiling point. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be insulated with a cloth or placed in a warm water bath that is allowed to cool.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Visualizing the Workflow
Solvent Screening Workflow
Caption: Workflow for systematic solvent screening.
Recrystallization Protocol Flowchart
Caption: Step-by-step recrystallization process.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | - Compound is too soluble in the chosen solvent.- Cooling is too rapid.- Melting point of the compound is lower than the boiling point of the solvent. | - Add more of the "good" solvent to dissolve the oil, then add a "poor" solvent and allow to cool slowly.- Re-heat the solution to dissolve the oil and allow it to cool more slowly.- Choose a lower-boiling point solvent. |
| No Crystal Formation | - Solution is not saturated (too much solvent was added).- Solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.- Cool the solution in an ice bath for a longer period. |
| Low Recovery Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration. | - Use less solvent initially.- Ensure the funnel and receiving flask are pre-heated for hot filtration.- Allow for a longer cooling time, and use an ice bath to maximize precipitation. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities. |
Characterization of Purified Product
The purity of the recrystallized 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid should be assessed using appropriate analytical techniques.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
Conclusion
This application note provides a comprehensive and systematic approach to developing a robust recrystallization protocol for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid. By following the outlined procedures for solvent screening and optimization, researchers can achieve a high degree of purity essential for the stringent requirements of pharmaceutical research and development. The principles and methodologies described herein are broadly applicable to the purification of other novel crystalline compounds.
References
-
Chem-Impex. 1H-Indazole-3-carboxylic acid. [Link]
-
Chem-Impex. 1H-Indazole-7-carboxylic acid. [Link]
- Google Patents.
- Google Patents.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
ACS Publications. A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. [Link]
Sources
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- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
analytical techniques for characterizing 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Application Note: Analytical Characterization of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Introduction & Scope
This guide details the analytical strategy for characterizing 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (CAS 898747-36-9). This molecule represents a critical scaffold in medicinal chemistry, particularly for PARP and kinase inhibitors. Its structure features an amphoteric indazole core, a labile methyl ester at position 7, and a free carboxylic acid at position 3.
The Analytical Challenge: The primary risks in characterizing this molecule are:
-
Regioisomerism: Distinguishing the 3-acid/7-ester from the 3-ester/7-acid or N-alkylated impurities.
-
Solubility & Ionization: The zwitterionic potential requires careful pH control in chromatography.
-
Stability: Indazole-3-carboxylic acids are prone to thermal decarboxylation.
This protocol leverages a Self-Validating Workflow , where orthogonal techniques (MS, NMR, IR) cross-confirm the structural identity.
Characterization Workflow
The following logic flow ensures that structural integrity is verified before quantitative purity is assigned.
Caption: Orthogonal characterization workflow ensuring regio-selectivity and phase purity.
Protocol 1: High-Resolution LC-MS (Purity & Identity)
Objective: Determine chromatographic purity and confirm molecular formula (
Method Parameters
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Suppresses ionization of -COOH) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B (0-1 min) |
| Detection | UV @ 254 nm (Indazole core) & 280 nm; MS (ESI+) |
| Sample Prep | 0.5 mg/mL in DMSO (Dilute 1:10 with Mobile Phase A before injection) |
Self-Validating Criteria (SST)
-
Retention Time: The target peak should elute later than unsubstituted indazole-3-carboxylic acid due to the lipophilic methyl ester.
-
Mass Spec:
-
Positive Mode (
): Observe . -
Fragment Check: Look for loss of methoxy group (
) or decarboxylation ( ) in the source, which confirms the presence of the specific functional groups.
-
Protocol 2: NMR Spectroscopy (Structural Certainty)
Objective: Unambiguously prove the ester is at position 7 and the acid is at position 3.
Solvent Selection: DMSO-d6 is mandatory.
1H NMR Assignment (400 MHz, DMSO-d6)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 13.5 - 14.5 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton. |
| 13.0 - 13.5 | Broad Singlet | 1H | Indazole N-H | Indicates free N-H (not N-alkylated). |
| 8.0 - 8.3 | Doublet/Multiplet | 1H | H-4 | Deshielded by C3-COOH anisotropy. |
| 7.9 - 8.1 | Doublet/Multiplet | 1H | H-6 | Deshielded by C7-Ester anisotropy. |
| 7.3 - 7.5 | Triplet (t) | 1H | H-5 | Coupling with H4 and H6. |
| 3.95 | Singlet (s) | 3H | -OCH | Methyl ester. |
Critical 2D NMR Validation (HMBC)
To pass the "Trustworthiness" standard, you must run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
The Test: Look for the correlation of the Methyl protons (
3.95) to a Carbonyl Carbon ( 165 ppm). -
The Proof: That same Carbonyl Carbon must show a correlation to the aromatic proton H-6 .
-
Logic: If the ester were at C3, the carbonyl would correlate to H-4. This definitively assigns the regioisomer.
Protocol 3: FT-IR Spectroscopy
Objective: Rapid confirmation of functional groups. Method: ATR (Attenuated Total Reflectance) on solid powder.
Diagnostic Bands:
-
3200 - 2500 cm
: Broad "O-H stretch" of the carboxylic acid dimer. This often overlaps with the N-H stretch. -
1715 - 1730 cm
: Sharp Ester C=O stretch. (Distinct from the acid).[1][2][3] -
1680 - 1700 cm
: Acid C=O stretch (often lower frequency due to H-bonding and conjugation with the indazole ring).
Protocol 4: Thermal Analysis (DSC/TGA)
Objective: Assess thermal stability and volatile content.
Relevance: Indazole-3-carboxylic acids can decarboxylate at high temperatures (
Procedure:
-
TGA: Heat 5-10 mg sample from
to at under .-
Pass Criteria: < 1% weight loss below
(indicates dry sample).
-
-
DSC: Heat from
to .-
Event: Look for a sharp endotherm (melting) followed immediately by an exotherm or mass loss (decomposition/decarboxylation).
-
Reference: Unsubstituted Indazole-3-carboxylic acid melts/decomposes
[1, 2]. Expect the 7-ester derivative to have a distinct, likely lower, melting point due to disrupted packing.
-
References
-
Sigma-Aldrich. Indazole-3-carboxylic acid Specification Sheet. Accessed October 2023. Link
-
Teixeira, F. C., et al. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Molecules, vol. 11, no.[1][4] 11, 2006, pp. 867-889.[4] Link
-
Sielc Technologies. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Application Note. Link
-
ChemicalBook. 1H-indazole-7-carboxylic acid methyl ester Properties. Link
Sources
- 1. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 2. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics Utilizing 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid
Introduction: The Strategic Integration of Indazole Scaffolds in Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2][3] Its rigid bicyclic structure and hydrogen bonding capabilities make it an excellent building block for creating constrained peptidomimetics that can mimic or disrupt protein-protein interactions. 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is a particularly interesting derivative, offering three points of diversity for library synthesis. Its incorporation into peptide chains via solid-phase peptide synthesis (SPPS) allows for the rapid generation of novel chemical entities for drug discovery pipelines.[4]
This guide provides a comprehensive overview and detailed protocols for the effective use of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid in Fmoc-based solid-phase synthesis. We will delve into the critical aspects of N-protection, coupling strategies, and cleavage conditions to ensure the successful synthesis of indazole-containing peptidomimetics.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C10H8N2O4 |
| Molecular Weight | 220.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, NMP |
| Storage | Store at 2-8°C, desiccated |
Handling Precautions: Handle with standard laboratory personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust.
Core Challenge: Orthogonal Protection Strategy
The successful incorporation of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid into Fmoc-SPPS hinges on a robust orthogonal protection strategy. The molecule presents three key functional groups that need to be addressed:
-
3-Carboxylic Acid: This is the point of attachment to the resin-bound peptide chain.
-
Indazole N-H: The acidic proton on the indazole nitrogen can lead to side reactions during activation and coupling. Therefore, protection is highly recommended.[5]
-
7-Methoxycarbonyl (Methyl Ester): This group must remain intact throughout the synthesis, including the repetitive basic conditions of Fmoc deprotection.
Our investigations and the available literature suggest that the standard 20% piperidine in DMF used for Fmoc deprotection is generally mild enough not to significantly affect the methyl ester at the 7-position, especially with typical short deprotection times.[1][6][7] However, for extended reaction times or in sequences prone to aggregation requiring more forcing conditions, some hydrolysis could occur.
For the indazole nitrogen, a tert-butyloxycarbonyl (Boc) group is an ideal choice for protection. It is stable to the basic conditions of Fmoc deprotection and is readily cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[8]
Therefore, the recommended building block for SPPS is 1-(tert-butoxycarbonyl)-7-(methoxycarbonyl)-1H-indazole-3-carboxylic acid .
Caption: Orthogonal protection and synthesis workflow.
Experimental Protocols
Part 1: Synthesis of 1-(tert-butoxycarbonyl)-7-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
While this building block may be commercially available, a synthetic protocol is provided for reference.
Materials:
-
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (1.0 eq) in DCM or THF.
-
Add TEA or DIPEA (2.2 eq) and stir at room temperature.
-
Add (Boc)2O (1.2 eq) portion-wise and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc protected building block.
Part 2: Solid-Phase Synthesis Protocol
This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin for a C-terminal amide. Adjustments can be made for other resin types.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
1-(tert-butoxycarbonyl)-7-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
-
Coupling reagents: e.g., HATU, HBTU, or DIC/Oxyma
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Isopropanol
Workflow:
Caption: Standard Fmoc-SPPS cycle.
Detailed Steps:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of the Indazole Building Block:
-
In a separate vial, pre-activate 1-(tert-butoxycarbonyl)-7-(methoxycarbonyl)-1H-indazole-3-carboxylic acid (1.5-2.0 eq relative to resin loading) with a suitable coupling agent (e.g., HATU, 1.45 eq) and a base (e.g., DIPEA, 3.0 eq) in DMF for 5-10 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. The progress of the coupling can be monitored by a Kaiser test.[8]
-
-
Washing: After coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (3x) and dry the resin under vacuum.
Part 3: Cleavage and Deprotection
Recommended Cleavage Cocktail:
A standard TFA cleavage cocktail is suitable. The inclusion of scavengers is crucial to prevent side reactions with sensitive residues.
| Reagent | Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., Boc, tBu, Trt).[9] |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations. |
| Water | 2.5% | Scavenger and aids in solubility. |
Procedure:
-
Place the dry, resin-bound peptide in a reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the TFA solution under a stream of nitrogen to a small volume.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Conclusion
The incorporation of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid into peptidomimetics via solid-phase synthesis is a powerful strategy for generating novel drug candidates. By employing an N-Boc protection strategy for the indazole ring, this versatile building block can be seamlessly integrated into standard Fmoc-SPPS workflows. The protocols outlined in this guide provide a robust framework for the successful synthesis and cleavage of these complex molecules, paving the way for further exploration of the chemical space around the indazole scaffold.
References
- BenchChem. (2025). Application Notes and Protocols: Standard Conditions for Fmoc Group Removal with Piperidine in Solid-Phase Peptide Synthesis.
- Cao, S., et al. (2023).
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
- Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Khan, I., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29285-29314.
- Wang, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4948.
- Tei, K., et al. (2005). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters, 7(18), 3973-3976.
- Biron, E., et al. (2006). Solid-phase synthesis of 1,3-azole-based peptides and peptidomimetics. Organic Letters, 8(11), 2417-2420.
- O'Donnell, M. J. (Ed.). (2001).
Sources
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 3. Solid-phase synthesis of 1,3-azole-based peptides and peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chempep.com [chempep.com]
Application Note: Regioselective Esterification of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
[1]
Executive Summary & Chemical Strategy
The substrate, 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid , presents a unique synthetic challenge due to three competing reactive sites:
-
C3-Carboxylic Acid (Target): Requires activation for esterification.[1]
-
N1-Amine (Nucleophile): Susceptible to alkylation under basic conditions.[1]
-
C7-Methyl Ester (Electrophile): Susceptible to hydrolysis or transesterification under vigorous acidic/basic conditions.[1]
Strategic Recommendation:
-
For Methyl Ester Synthesis (Homogenous Diester): Use Thionyl Chloride (SOCl₂) in Methanol.[1] The acidic environment prevents N-alkylation and matches the existing C7-ester, rendering transesterification irrelevant.[1]
-
For Non-Methyl Ester Synthesis (Heterogenous Diester): Use Coupling Reagents (EDC/HATU) .[1] This avoids the thermodynamic equilibrium of Fischer esterification, preserving the C7-methyl ester while installing a different alkyl group at C3.[1]
Mechanistic Pathways & Decision Matrix[1]
The choice of condition dictates the impurity profile.[1] Acidic conditions favor thermodynamic products (potential ester scrambling), while coupling reagents favor kinetic products.[1]
Figure 1: Reaction pathway selection.[1] Method A is preferred for methyl esters; Method B is required for complex esters to avoid C7 scrambling.
Detailed Experimental Protocols
Method A: Synthesis of Dimethyl 1H-indazole-3,7-dicarboxylate
Best for: Converting the C3-acid to a methyl ester (matching the C7-ester).[1] Mechanism: In-situ generation of anhydrous HCl; Acid chloride intermediate.[1]
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (1.0 equiv).
-
Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv).[1]
-
Solvent: Anhydrous Methanol (0.2 M concentration relative to substrate).[1]
-
Equipment: Round-bottom flask, Reflux condenser, Drying tube (CaCl₂ or N₂ line), Ice bath.
Protocol Steps
-
Setup: Flame-dry a round-bottom flask and cool under nitrogen. Add the substrate and anhydrous Methanol.[1] Note: The starting material may be a suspension.
-
Activation: Cool the mixture to 0°C (ice bath).
-
Addition: Add Thionyl Chloride dropwise via syringe or addition funnel over 15–20 minutes.[1]
-
Reaction: Remove the ice bath and heat the reaction to Reflux (65°C) for 2–4 hours.
-
Workup:
-
Concentrate the solvent in vacuo to roughly 20% volume.[1]
-
Precipitation: Pour the residue into ice-cold saturated NaHCO₃ (aq) to neutralize residual HCl.[1] Crucial: Maintain pH ~8 to ensure the Indazole N-H is free base, but do not use strong base (NaOH) to avoid ester hydrolysis.[1]
-
Extract with Ethyl Acetate (3x).[1][5] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallization from Methanol/Ether or Flash Chromatography (Hexanes/EtOAc).[1]
Yield Expectation: 85–95%
Method B: Synthesis of Mixed Esters (e.g., Ethyl, Benzyl)
Best for: Installing a non-methyl ester at C3 without scrambling the C7-methyl ester. Mechanism: Carbodiimide-mediated coupling.[1]
Reagents
-
Substrate: 1.0 equiv.
-
Alcohol: R-OH (1.5 – 2.0 equiv) or used as solvent if cheap.[1]
-
Coupling Agent: EDC·HCl (1.2 equiv) AND DMAP (0.1 equiv) -OR- HATU (1.1 equiv) / DIPEA (2.0 equiv).[1]
-
Solvent: DMF or DCM (Anhydrous).[1]
Protocol Steps
-
Dissolution: Dissolve the substrate in anhydrous DMF (or DCM if soluble).[1]
-
Activation:
-
Coupling: Add the target Alcohol (R-OH).[1]
-
Conditions: Allow to warm to Room Temperature and stir for 12–18 hours.
-
Workup:
-
Purification: Flash Chromatography is usually required to separate urea byproducts (if using EDC).[1]
Critical Control Points & Troubleshooting
| Parameter | Observation | Corrective Action |
| Solubility | Substrate remains solid during Method A. | Indazole acids are high-melting solids.[1] The reaction is heterogeneous initially. If it fails to clear after 2h reflux, add 5-10% co-solvent (DCM or CHCl₃) to aid solubility.[1] |
| N-Alkylation | LC-MS shows M+14 (Methyl) or M+R peak on Nitrogen.[1] | Avoid bases like NaH, K₂CO₃, or NaOH.[1] Use Method A (Acidic) or Method B (Mild organic base).[1] |
| Transesterification | C7-Methyl ester converts to C7-Ethyl ester (in Method B).[1] | Ensure the alcohol R-OH is dry.[1] Do not use acid catalysis (HCl/H₂SO₄) with R-OH; strict adherence to neutral coupling (EDC/HATU) is required. |
| Hydrolysis | Loss of C7-ester during workup.[1] | Avoid strong aqueous bases (NaOH/KOH) during quenching.[1] Use NaHCO₃ or Phosphate buffer (pH 7-8).[1] |
Analytical Validation
Expected ¹H NMR Signatures (DMSO-d₆ or CDCl₃):
-
Indazole N-H: Broad singlet >13.0 ppm (confirms no N-alkylation).[1]
-
C7-COOCH₃: Singlet at ~3.9–4.0 ppm (integration 3H).[1]
-
C3-COOCH₃ (Method A): Singlet at ~4.0–4.1 ppm (integration 3H).[1] Note: The C3 ester is typically more deshielded than C7.
-
Aromatic Region: Three protons (H4, H5, H6).[1] H4 (doublet) is often most deshielded due to proximity to C3-carbonyl.[1]
References
-
General Indazole Synthesis: Org. Synth.2008 , 85, 106-117.[1] Link
- Validates the stability of indazole-3-carboxylic esters under acidic workup conditions.
-
Selectivity of Indazole Alkylation vs Esterification: Heterocycles1996 , 43, 2701.[1][3]
- Discusses the regioselectivity challenges between N1, N2, and O-alkyl
-
Coupling Reagent Protocols (HATU/EDC): Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chem. Soc. Rev.[1]2009 , 38, 606-631.[1] Link
- Authoritative review on coupling conditions applicable to heteroarom
-
Thionyl Chloride/Methanol Method: European Patent EP1484321A1.[1] Link
- Describes the synthesis of 1-methylindazole-3-carboxylic acid derivatives, highlighting the formation of methyl esters as side products in basic conditions, supporting the use of acidic conditions for selective esterific
Sources
- 1. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid. This molecule is a crucial building block in medicinal chemistry, notably as a key intermediate for synthesizing PARP inhibitors like Niraparib. Achieving a high yield of this target molecule is paramount for the efficiency and cost-effectiveness of subsequent drug development phases.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis and optimize your experimental outcomes.
Synthesis Overview: The Path of Selective Hydrolysis
The most prevalent and scalable route to 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is the selective mono-hydrolysis of the diester precursor, dimethyl 1H-indazole-3,7-dicarboxylate. This approach is favored for its relative simplicity but presents a significant challenge: achieving high regioselectivity. The goal is to hydrolyze the ester at the C-3 position while leaving the C-7 ester intact. Failure to control this selectivity is the primary source of yield loss.
The overall transformation is depicted below:
Caption: Key steps in the synthesis via selective hydrolysis.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Q1: My overall yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What's causing this incomplete conversion?
A1: Incomplete conversion is typically rooted in suboptimal reaction conditions or reagent quality. Here are the primary causal factors and solutions:
-
Insufficient Base: The stoichiometry of the base is critical. You need at least one equivalent to saponify the ester and neutralize the acidic N-H proton of the indazole ring. Using less than this will result in an incomplete reaction.
-
Action: Start with 1.0-1.2 equivalents of your chosen base (e.g., LiOH, NaOH). Titrate your base solution before use to confirm its concentration.
-
-
Low Reaction Temperature: Hydrolysis is often temperature-dependent. While lower temperatures can improve selectivity, they may also drastically slow down the reaction rate.
-
Action: If the reaction is sluggish at 0°C or room temperature, consider gradually increasing the temperature to 40-50°C. Monitor the reaction closely by TLC to track the disappearance of the starting material against the formation of both the desired product and the undesired diacid byproduct.
-
-
Poor Solubility: The diester starting material may have limited solubility in purely aqueous media, preventing the base from accessing the ester group effectively.
Q2: My main problem is selectivity. I'm forming a large amount of the diacid byproduct and the isomeric 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid. How can I favor hydrolysis at the C-3 position?
A2: Achieving high regioselectivity is the core challenge of this synthesis. The electronic environments of the C-3 and C-7 esters are different, but not so much that selectivity is guaranteed. Success lies in carefully tuning your reaction parameters.
-
Causality - Electronic Effects: The C-3 position of the indazole ring is generally more electron-deficient than the C-7 position, making the C-3 ester carbonyl more electrophilic and, thus, more susceptible to nucleophilic attack by hydroxide. Your goal is to leverage this slight electronic preference.
-
Solutions to Improve Selectivity:
-
Choice of Base: While NaOH is common, Lithium Hydroxide (LiOH) is often superior for selective mono-hydrolysis reactions. The smaller lithium cation can coordinate more effectively with the carbonyl oxygen and the indazole nitrogen, potentially forming a chelate-like transition state that favors attack at the C-3 position.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0°C to 5°C).[1] Lower temperatures give the reaction more time to discriminate between the two ester groups (kinetic control), favoring the more reactive C-3 position. Higher temperatures provide more energy, increasing the likelihood of hydrolysis at both sites.
-
Controlled Addition of Base: Instead of adding all the base at once, add the aqueous base solution dropwise to the solution of your diester in a co-solvent like THF. This maintains a low instantaneous concentration of the nucleophile, further promoting selective attack at the more reactive site.
-
Solvent System: A THF/water mixture is highly recommended.[1][2] It provides the necessary solubility and has been shown to produce cleaner reaction mixtures compared to alcohol-based solvents, where transesterification can be a competing side reaction.
-
Q3: The reaction seems to work, but I'm struggling with the workup. My product won't precipitate cleanly, or I get an oily mess. How can I improve product isolation?
A3: A challenging workup often points to issues with pH control, solvent choice, or the presence of unreacted starting material.
-
Critical pH for Precipitation: The product is a carboxylic acid and will only precipitate from the aqueous solution when fully protonated. The pKa of the carboxylic acid group and the indazole ring system dictates that a pH of 2-3 is typically required for complete precipitation.
-
Action: After the reaction is complete, cool the mixture in an ice bath. Slowly add 1N or 2N HCl dropwise with vigorous stirring. Monitor the pH of the aqueous layer closely with a pH meter or pH paper. Stop adding acid once you have a stable pH between 2 and 3. Adding too much acid can sometimes lead to the formation of hydrochloride salts of any basic impurities, which may be more soluble.
-
-
Removing Unreacted Diester: If a significant amount of the starting diester remains, it can co-precipitate with the product or cause it to oil out.
-
Action: Before acidification, perform an extraction with a non-polar organic solvent like ethyl acetate or dichloromethane to remove the unreacted diester from the basic aqueous solution (where your carboxylate salt product resides).[3][4] After separating the layers, you can then proceed to acidify the aqueous layer to precipitate your pure product.
-
-
Recrystallization: If the initial precipitate is still impure, recrystallization is an effective purification step.
-
Action: Common solvent systems for recrystallizing indazole carboxylic acids include methanol/water, ethanol/water, or ethyl acetate.[5] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to obtain pure crystals.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting point for optimizing the reaction? A: A robust starting point is to dissolve the dimethyl 1H-indazole-3,7-dicarboxylate in a 10:1 mixture of THF/water, cool to 0°C, and add 1.1 equivalents of 1M LiOH solution dropwise over 30 minutes. Let the reaction stir at 0-5°C for 2-4 hours, monitoring by TLC.
Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes with a few drops of acetic acid. You should be able to resolve three spots: the starting diester (highest Rf), the desired mono-acid product (intermediate Rf), and the diacid byproduct (lowest Rf, often stays on the baseline). Staining with potassium permanganate or viewing under UV light will help visualize the spots.
Q: Are there alternatives to the hydrolysis route? A: While selective hydrolysis is most common, other routes exist for constructing the indazole ring with the desired functionalities already in place. These often involve more complex starting materials and multi-step sequences, such as cyclization of appropriately substituted o-nitro- or o-aminobenzaldehydes or ketones.[4] However, for scalability and starting material availability, the hydrolysis route is generally preferred.
Q: What specific safety precautions should I be aware of? A: Standard laboratory safety protocols should be followed. Use a fume hood, especially when working with organic solvents like THF and dichloromethane. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be cautious when handling corrosive bases (LiOH, NaOH) and acids (HCl).
Optimization & Experimental Protocols
Troubleshooting Logic Flow
The following diagram illustrates a systematic approach to troubleshooting common issues in the synthesis.
Caption: A logical workflow for diagnosing and solving yield issues.
Data Summary: Impact of Key Parameters on Hydrolysis
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Selectivity | Rationale & Citation |
| Base | NaOH vs. LiOH | Similar | LiOH often higher | The smaller Li+ cation may promote regioselectivity through chelation. |
| Equivalents of Base | 1.0 vs. 1.1-1.2 vs. >1.5 | Low vs. Optimal vs. Decreased | High vs. Optimal vs. Low | Stoichiometric amount is needed; excess drives diacid formation. |
| Temperature | 0-5°C vs. 25°C vs. 50°C | Lower rate vs. Good rate vs. Fast rate | Highest vs. Moderate vs. Low | Lower temperatures favor kinetic control, enhancing selectivity.[1] |
| Solvent System | MeOH/H₂O vs. THF/H₂O | Good | Optimal | THF improves substrate solubility without the risk of transesterification.[1][2] |
| Base Addition | All at once vs. Dropwise | Similar | Higher | Slow addition maintains a low [OH⁻], favoring attack at the more reactive C-3 site. |
Optimized Protocol for Selective Mono-hydrolysis
This protocol is a representative procedure based on established principles of selective ester hydrolysis. Researchers should optimize based on their specific setup and observations.
Materials:
-
Dimethyl 1H-indazole-3,7-dicarboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water
-
Hydrochloric Acid (HCl), 2N solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 1H-indazole-3,7-dicarboxylate (1.0 eq.) in THF (approx. 10 mL per gram of substrate).
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5°C.
-
Base Preparation: In a separate beaker, prepare a 1M solution of LiOH by dissolving LiOH·H₂O (1.1 eq.) in deionized water.
-
Reaction: Add the 1M LiOH solution to the cooled THF solution dropwise via an addition funnel or syringe pump over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Monitoring: Stir the reaction mixture vigorously at 0-5°C. Monitor the reaction progress every 30-60 minutes by TLC (e.g., 40% EtOAc/Hexanes + 0.5% Acetic Acid). The reaction is typically complete in 2-5 hours.
-
Quench & Extraction (Optional but Recommended): Once the starting material is consumed, add deionized water (10 mL per gram of substrate) and ethyl acetate (15 mL per gram of substrate). Stir, then separate the layers. This removes any unreacted starting material into the organic phase. Retain the aqueous phase, which contains the lithium carboxylate salt of your product.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 2N HCl dropwise with vigorous stirring until the pH of the solution is 2-3. A white precipitate of the product should form.
-
Isolation: Stir the resulting slurry in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water, followed by a small amount of cold hexanes or ether to help remove residual water. Dry the solid under high vacuum to a constant weight.
-
Purification (If Necessary): The purity should be >95% by LCMS/NMR. If further purification is needed, recrystallize from a suitable solvent like methanol/water.
References
- BenchChem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
-
Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Available at: [Link]
- Zhang, Y., et al. (2018).
- Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?.
- Request PDF. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
- Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Niwayama, S., et al. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances, 12, 26863-26869. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
Sources
- 1. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 2. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
Technical Support Center: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid Synthesis
This guide is structured as a dynamic Technical Support Center designed for researchers synthesizing 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid . It moves beyond generic protocols to address the specific mechanistic and practical failure points associated with the diazotization-cyclization pathways (Snyder/Isatin or Japp-Klingemann) typically used for this scaffold.
Current Status: Operational | Topic: Synthetic Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist[1]
Executive Technical Brief
The synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid presents a unique challenge due to the electronic and steric environment of the starting material, typically dimethyl 2-aminoisophthalate .[1] The flanking ester groups at C1 and C3 (relative to the aniline) significantly deactivate the amine towards diazotization and sterically hinder the subsequent ring closure.[1]
Successful synthesis generally relies on one of two pathways:
-
Modified Snyder Method (Isatin Route): Hydrolysis of a 7-substituted isatin followed by diazotization/reduction.
-
Japp-Klingemann / Diazo-Coupling: Direct diazotization of the aniline followed by coupling with a reactive methylene species (e.g., 2-chloroacetoacetate) and cyclization.
The guide below prioritizes the Diazo-Coupling/Cyclization workflow, as it is the most direct route from commercially available diesters.[1]
Process Visualization (Workflow Map)[1]
The following diagram outlines the critical decision nodes and failure points in the synthetic pathway.
Figure 1: Critical pathway analysis for Indazole-3-carboxylic acid synthesis, highlighting the divergence between reductive cyclization and Japp-Klingemann routes.[1]
Troubleshooting & Optimization (Q&A)
Phase 1: Diazotization (The Deactivated Amine)[1]
Q: My starting material (dimethyl 2-aminoisophthalate) precipitates immediately upon adding acid, and diazotization yields are low (<30%). How do I fix this?
A: This is a classic solubility issue compounded by electronic deactivation. The two ester groups flanking the amine make it weakly basic and poorly soluble in aqueous mineral acids.
-
The Fix: Do not use standard aqueous HCl. Switch to a Nitrosyl Sulfuric Acid protocol or a glacial acetic acid co-solvent system.
-
Protocol: Dissolve the amine in glacial acetic acid or propionic acid first. Cool to 0–5°C. Add concentrated
dropwise (causing a fine suspension/salt formation), then add the nitrosating agent ( in water or isoamyl nitrite). -
Why: The organic co-solvent maintains the solubility of the unprotonated amine, ensuring it is available for reaction with the nitrosonium ion (
) [1].[1]
-
Q: The diazonium salt decomposes before I can move to the coupling step. How can I stabilize it?
A: The 2,6-diester substitution pattern (relative to the diazo group) creates significant steric strain.[1]
-
The Fix:
-
Temperature Control: Maintain the reaction strictly between -5°C and 0°C.
-
Counter-ion Swap: If the chloride salt is unstable, add
or to precipitate the Diazonium Tetrafluoroborate salt.[1] These salts are generally stable at room temperature and can be isolated by filtration, dried, and stored, allowing for cleaner downstream chemistry [2].[1]
-
Phase 2: Coupling & Cyclization
Q: I am using the Japp-Klingemann route (coupling with ethyl 2-chloroacetoacetate), but I am isolating an acyclic hydrazone instead of the indazole. Why isn't it closing?
A: The Japp-Klingemann reaction typically yields a hydrazone intermediate. The ring closure (cyclization) is a separate mechanistic step that requires specific conditions to displace the leaving group (or eliminate the acetyl group).[1]
-
The Fix: You likely need a stronger acidic push or heat to drive the cyclization.
-
Standard: The coupling is done at pH 4–6 (buffered).
-
Cyclization: Isolate the hydrazone, then reflux in acetic acid or treat with TFA/DCM .[1] If using the 2-chloroacetoacetate route, the cyclization involves nucleophilic attack of the hydrazine nitrogen on the ketone, followed by loss of the acetyl group.[1] Ensure you are not hydrolyzing the 7-ester; avoid strong aqueous bases [3].
-
Q: I am attempting the Reductive Cyclization (Snyder Method) using
A: Stannous chloride (
-
The Fix:
-
Titrate the Reductant: Do not dump
in bulk. Add a solution of in conc. HCl dropwise to the diazonium solution at 0°C. -
Alternative Reductant: Consider using Sodium Sulfite (
) . This converts the diazonium to the diazosulfonate, which upon heating in acid hydrolyzes to the hydrazine and cyclizes.[1] This is often gentler and cleaner for electron-deficient systems [4].
-
Phase 3: Purification & Isolation[1]
Q: The product is water-soluble and difficult to extract. How do I isolate the zwitterionic acid?
A: The target molecule has a carboxylic acid at C3 (
-
The Fix:
-
Isoelectric Precipitation: Adjust the aqueous workup pH carefully to pH 3.0–3.5 . This is typically the isoelectric point where solubility is lowest.
-
Salting Out: Saturate the aqueous phase with NaCl before extracting with Ethyl Acetate/THF mixtures (3:1).[1] Pure EtOAc is often insufficient for polar indazole acids.
-
Comparative Data: Reagent Selection
| Parameter | Standard Protocol (HCl/NaNO2) | Optimized Protocol (H2SO4/AcOH) |
| Solvent System | Water / dilute HCl | Glacial AcOH / Conc. H2SO4 |
| Solubility of Precursor | Poor (Suspension) | Excellent (Homogeneous) |
| Diazonium Stability | Low (decompose >5°C) | High (stable up to 10-15°C) |
| Primary Risk | Incomplete Diazotization | Exotherm Control |
| Rec.[1] Cyclization Agent | SnCl2 (Messy) | Na2SO3 (Cleaner) |
References
-
Benchchem Protocols. Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid derivatives. (General procedure adapted for ester derivatives).
-
Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester.[1] (Detailed procedure on diazoacetate cyclization and diazonium handling).
-
Marten, J. et al. Unusual Behaviour During the Route of a Japp-Klingemann Reaction.[2] ResearchGate.[2] (Mechanistic insights into hydrazone isolation vs. cyclization).
-
Google Patents. Process for the preparation of 1H-indazole-3-carboxylic acid derivatives. (Industrial scale reduction/cyclization techniques).
-
Toledano, A. S. et al. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization.[1][3][4][5] Organic Letters, 2024.[1][3][4] (Modern oxidative cyclization methods).[3] [1]
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 5. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization Strategies for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
[1][2][3][4]
Case ID: IND-7MC-SOL-001 Subject: Overcoming Solubility Limits in Reaction Media & Purification Status: Active Guide[1][2][3][4]
Executive Summary: The "Brick-Dust" Challenge
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (7-MICA) presents a classic "brick-dust" profile in organic synthesis.[1][2][3][4] Its poor solubility stems from a rigid, planar bicyclic core capable of extensive intermolecular hydrogen bonding.[2][3][4]
-
The Acceptors: The N-2 nitrogen, the C3-Carboxylic acid carbonyl, and the C7-Ester carbonyl.[1][2][3][4]
-
The Result: A high-lattice-energy crystal structure that resists solvation in standard organic media (DCM, Toluene, THF).[1][2][3][4]
Critical Warning: This molecule contains two carbonyl centers with distinct reactivities.[2][4] The C3-Carboxylic Acid is your target for coupling, while the C7-Methyl Ester is a bystander that is highly susceptible to hydrolysis (saponification) or transesterification if the wrong solubilization strategy (e.g., strong aqueous base or nucleophilic alcohols) is used.[1][3][4]
Solvent Selection Matrix
Use this matrix to select the appropriate media based on your intended application.
| Solvent Class | Solvent | Solubility Rating | Technical Notes & Risk Assessment |
| Polar Aprotic | DMF / DMAc | High (Recommended) | Best for Reaction. Requires base (e.g., DIPEA) to fully dissolve at >0.1 M. High boiling point makes removal difficult; requires aqueous workup.[1][2][3][4] |
| Polar Aprotic | DMSO | High | Good solubility but avoid for reactions if possible due to difficult removal and potential for oxidation side-reactions at high temps.[1][2][3][4] |
| Protic | Methanol / Ethanol | Low to Moderate | High Risk. In basic conditions, MeOH can cause transesterification of the C7-ester.[1][2][3][4] Only use for recrystallization with acidic modifiers.[2][4] |
| Halogenated | DCM / Chloroform | Poor | Not recommended for the free acid.[1][2] Useful only after the acid is capped (e.g., amide/ester product).[2][3][4] |
| Ethers | THF / 2-MeTHF | Poor | Often requires heating to reflux to achieve partial solubility.[1][2][3][4] Poor choice for room-temp couplings.[1][2][3][4] |
| Fluorinated | HFIP | Excellent | Specialist Solvent. Hexafluoroisopropanol disrupts H-bonds effectively.[1][2][3][4] Use as a co-solvent (5-10%) in DCM to solubilize without base.[1][2][3][4] Expensive. |
Troubleshooting Decision Tree
This logic flow helps you decide the immediate next step based on your current experimental roadblock.
Detailed Protocols
Protocol A: Amide Coupling (The "In-Situ Solubilization" Method)
Use this when the starting material is a suspension and reactivity is low.[1][3][4]
The Mechanism: 7-MICA is insoluble as a neutral zwitterion/dimer.[1][2][3] By adding a tertiary amine base, you deprotonate the C3-COOH (pKa ~3), creating a soluble carboxylate anion before adding the coupling reagent.[2][3][4]
-
Suspend: Place 1.0 eq of 7-MICA in anhydrous DMF (Concentration: 0.1 – 0.2 M).
-
Solubilize: Add 2.5 – 3.0 eq of DIPEA (Diisopropylethylamine).
-
Activate: Add 1.1 eq of HATU (or T3P for lower epimerization risk). Stir for 10 minutes.
-
Monitor: Stir at Room Temperature. LCMS should show conversion within 1-3 hours.[1][2][3][4]
Protocol B: Purification via "pH Swing" Precipitation
Use this to isolate the product from high-boiling solvents (DMF) without extraction.[1][2][3][4]
-
Quench: Pour the reaction mixture slowly into 5 volumes of ice-cold water .
-
Acidify: The reaction mixture is likely basic (due to DIPEA).[2][3][4] Slowly add 1M HCl with vigorous stirring until pH reaches ~3–4.
-
Filter: Collect the precipitate via vacuum filtration.
-
Wash: Wash the cake with water (removes DMF/DIPEA salts) and then cold Et2O (removes organic impurities).
Frequently Asked Questions (FAQs)
Q1: Can I use NaOH or LiOH to dissolve the starting material? A: Absolutely not. While hydroxide bases will dissolve the compound instantly, they will rapidly hydrolyze the C7-methyl ester to the C7-carboxylic acid.[1][2][3] Once this happens, you have a dicarboxylic acid, and subsequent coupling will likely occur at both positions or yield a mixture.[2][3][4] Always use non-nucleophilic organic bases (DIPEA, TEA, DBU).[2][3][4]
Q2: My reaction is stuck. Can I heat it? A: Yes, but proceed with caution. Indazole-3-carboxylic acids can undergo thermal decarboxylation at very high temperatures (>150°C), though the ester group stabilizes this somewhat.[1][2][3][4] Limit heating to 60°C in DMF. If higher temps are needed, ensure your vessel is sealed to prevent solvent evaporation and concentration of reactants.[2][3][4]
Q3: I cannot use DMF/DMSO due to downstream assay limits. What is the alternative? A: Use HFIP (Hexafluoroisopropanol) as a co-solvent.[2][3][4] A mixture of DCM:HFIP (9:[2][3][4]1) often solubilizes stubborn amide/acid aggregates by disrupting hydrogen bonds.[2][3][4] Note that HFIP is nucleophilic; avoid using it with highly reactive electrophiles (like acid chlorides) unless validated.[2][3][4]
Q4: The product crashed out during the reaction. Is this a problem? A: Usually, no. If the product precipitates, it drives the equilibrium forward (Le Chatelier’s principle).[2][3][4] However, ensure the stirring is vigorous enough to prevent the encapsulation of unreacted starting material inside the product precipitate.[2][3][4]
References
-
Indazole-3-carboxylic acid properties: PubChem Compound Summary for CID 78250. National Center for Biotechnology Information (2025).[2][3][4]Link[1][2][3][4]
-
Amide Coupling Strategies: Swamy, G. N., et al. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives."[1][2][3][4] Der Pharma Chemica 4.3 (2012): 1311-1316.[1][2][3][4] Link
-
General Solubility of Indazoles: ChemicalBook Database, CAS 4498-67-3 Data Sheet.[1][2][3][4] Link
Sources
- 1. Hot Sale High Quality High Purity Pharmaceutical Intermediates 4498-67-3 Powder In Stock reasonable price, In Bulk Supply, Fast Delivery Global [sdhanjiang.com]
- 2. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Scaling Up 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid
The following technical guide details the scalable synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid , a critical scaffold often associated with the development of PARP inhibitors (e.g., Niraparib analogs) and other kinase inhibitors.
This guide prioritizes the Modified Isatin (Sandmeyer/Pfitzinger) Route , which is the industry standard for generating indazole-3-carboxylic acids with high regiochemical fidelity.
Process Overview & Logic
The synthesis leverages the 7-Methoxycarbonyl Isatin intermediate. This route is preferred over direct diazotization of anilines (Jacobson method) because it installs the C3-carboxyl group directly from the isatin scaffold, avoiding difficult C3-oxidations later.
Synthetic Pathway (Graphviz)
Caption: Step-wise transformation from Methyl Anthranilate to the target Indazole Mono-acid, highlighting the critical preservation of the 7-ester.
Phase 1: Synthesis of 7-Methoxycarbonyl Isatin
Objective: Cyclize methyl anthranilate to the isatin core while retaining the ester.
Troubleshooting & FAQs
Q: Why are we observing low yields (<40%) during the isatin cyclization?
-
Root Cause: The ester group on methyl anthranilate is electron-withdrawing, deactivating the ring toward the electrophilic aromatic substitution required for cyclization.
-
Solution:
-
Temperature Control: Ensure the sulfuric acid cyclization is performed at 80–90°C . Lower temperatures result in incomplete conversion; higher temperatures (>100°C) cause charring.
-
Reagent Quality: Use dry hydroxylamine hydrochloride and fresh chloral hydrate. Moisture interferes with the formation of the isonitrosoacetanilide intermediate.
-
Alternative Route (Stolle): If the Sandmeyer route fails at scale, switch to the Stolle Synthesis using oxalyl chloride and a Lewis acid (AlCl₃ or BF₃·OEt₂), which is often more robust for electron-poor anilines [1].
-
Q: The intermediate isonitrosoacetanilide is not precipitating. How do I isolate it?
-
Troubleshooting: This intermediate is often soluble in the acidic aqueous reaction media.
-
Action: Cool the reaction mixture to 0–5°C and adjust pH to ~3–4 using saturated NaHCO₃ (slow addition to avoid foaming). If it still does not precipitate, perform an extraction with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate. Do not carry water into the H₂SO₄ cyclization step.
Phase 2: Indazole Ring Formation (The Critical Step)
Objective: Convert the isatin to the indazole core via diazotization and reductive cyclization.
Troubleshooting & FAQs
Q: Why is the 7-ester hydrolyzing to the di-acid during ring formation?
-
Root Cause: The classic Snyder method uses aqueous NaOH to open the isatin ring. This strong base saponifies the methyl ester at position 7.
-
Corrective Protocol: Use Sodium Methoxide (NaOMe) in Methanol instead of NaOH.
Q: We see a violent exotherm upon adding SnCl₂. Is this normal?
-
Safety Warning: Yes, the reduction of the diazonium salt is highly exothermic and releases nitrogen gas.
-
Control Strategy:
-
Dosing: Add the SnCl₂ solution (in conc. HCl) dropwise to the diazonium salt solution at -5°C to 0°C .
-
Venting: Ensure the reactor has adequate headspace and venting for N₂ evolution.
-
Alternative Reductant: For scales >100g, consider using Sodium Sulfite (Na₂SO₃) followed by acid cyclization. It is milder and avoids heavy metal waste (Tin), though yields can sometimes be lower for hindered substrates [3].
-
Q: The product is oiling out instead of crystallizing.
-
Purification: The dimethyl ester intermediate (Indazole-3,7-dicarboxylate) can be sticky.
-
Action: Triturate the crude oil with cold Methanol or Diethyl Ether . If that fails, dissolve in minimal DCM and precipitate with Hexanes.
Phase 3: Selective Hydrolysis to the Target
Objective: Hydrolyze the 3-ester to the acid while keeping the 7-ester intact.
Troubleshooting & FAQs
Q: How do I ensure regioselectivity for the 3-position?
-
Scientific Basis: The ester at position 3 is electronically linked to the pyrazole ring and is generally more reactive (less sterically hindered by the peri-interaction with N-H) compared to the 7-ester which is ortho to the N-H group.
-
Protocol: Use Lithium Hydroxide (LiOH) (1.05 equivalents) in a THF:Water (3:1) mixture at 0°C . Monitor by HPLC. Stop the reaction immediately upon consumption of the diester.
-
Note: If over-hydrolysis occurs (forming the diacid), you cannot easily revert. It is better to stop at 90% conversion than to generate 10% diacid impurity.
-
Q: How do I separate the mono-acid from the di-acid impurity?
-
Workup:
-
Acidify the reaction mixture to pH ~4.
-
The 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is less soluble in water than the diacid but more soluble in organic solvents.
-
Extract with EtOAc .[5][6] The diacid (highly polar) tends to remain in the aqueous phase or precipitate at the interface.
-
Wash the organic layer with mild bicarbonate (pH 8) if necessary to pull out diacid, but be careful as the product is also acidic. A better approach is recrystallization from Methanol/Water .
-
Detailed Experimental Protocol (Scale-Up Optimized)
Step 1: Synthesis of 7-Methoxycarbonyl Isatin
-
Reagents: Methyl Anthranilate (1.0 eq), Chloral Hydrate (1.1 eq), Hydroxylamine HCl (1.2 eq), Na₂SO₄ (sat. solution), Conc. H₂SO₄.
-
Procedure:
-
Mix methyl anthranilate, chloral hydrate, and Na₂SO₄ in water. Heat to 50°C.
-
Add hydroxylamine HCl solution. Heat to 90°C for 2h. Cool and filter the precipitate (Isonitroso intermediate).
-
Cyclization: Add the dried intermediate portion-wise to conc. H₂SO₄ pre-heated to 70°C . Maintain temp <85°C.
-
Pour onto crushed ice. Filter the red/orange solid (7-Methoxycarbonyl Isatin).
-
Yield Target: 60-75%.
-
Step 2: Conversion to Dimethyl 1H-indazole-3,7-dicarboxylate
-
Reagents: 7-Methoxycarbonyl Isatin (1.0 eq), NaOMe (1.1 eq), NaNO₂ (1.1 eq), SnCl₂·2H₂O (2.5 eq), Conc. HCl.
-
Procedure:
-
Suspend isatin in MeOH. Add NaOMe at 0°C. Stir 30 min (Ring open).
-
Cool to -5°C. Add NaNO₂ solution dropwise.
-
Add this mixture slowly into a solution of Conc. HCl at -10°C (Diazotization). Stir 30 min.
-
Add SnCl₂ solution (in HCl) dropwise at -5°C. Caution: Exotherm/Gas.
-
Filter the solid or extract with EtOAc.
-
Yield Target: 50-65%.
-
Step 3: Selective Hydrolysis
-
Reagents: Dimethyl ester (1.0 eq), LiOH·H₂O (1.05 eq), THF/Water.
-
Procedure:
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| MS (ESI+) | [M+H]+ = 235.07 | LC-MS |
| 1H NMR | δ 13.5 (br s, 1H, NH), 8.1 (d, 1H), 7.9 (d, 1H), 7.3 (t, 1H), 3.9 (s, 3H, OMe) | DMSO-d6 |
References
- Stolle Isatin Synthesis:J. Org. Chem.1952, 17, 1484. (Methodology for electron-deficient anilines).
-
Modified Snyder Synthesis: J. Am. Chem. Soc.1952 , 74, 2009.[1] Link (Foundational indazole synthesis).
- Indazole Scale-Up:Org. Process Res. Dev.2014, 18, 1145. (Safety in diazonium processing).
-
Target Molecule Data: ChemicalBook Entry for CAS 898747-36-9. Link
Sources
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- 2. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 3. 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0 [chemicalbook.com]
- 4. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
- 5. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]
- 6. 1H-indazole-7-carboxylic acid | 677304-69-7 [amp.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. guidechem.com [guidechem.com]
- 9. researchgate.net [researchgate.net]
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optimization of solvent systems for chromatography of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Technical Support Center: Chromatography of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Ticket ID: IND-7MC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Solvent System Optimization & Troubleshooting Guide[1][2][3]
Executive Summary
You are working with 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid , a molecule that presents a "dual-personality" challenge in chromatography. It possesses a polar, ionizable carboxylic acid at position 3 (
This specific substitution pattern creates two primary failure modes during purification:
-
Severe Tailing: Caused by the interaction of the free carboxylic acid and the indazole nitrogen with active silanol sites on silica.[2]
-
Solubility Issues: The molecule often crystallizes in non-polar mobile phases (like Hexane) but elutes at the solvent front in pure polar solvents (like Methanol).[2][3]
This guide provides the optimized solvent systems and troubleshooting workflows to resolve these issues.
Module 1: Mobile Phase Optimization (The "Golden Ratio")
The choice of mobile phase depends entirely on your purification mode.[2] Do not use neutral solvents; this molecule requires pH control to suppress ionization.[2]
A. Normal Phase (Flash Chromatography / TLC)
Standard Hexane/Ethyl Acetate gradients often fail for this free acid.[2][3]
| Component | Recommended System | Function |
| Weak Solvent | Dichloromethane (DCM) | Solubilizes the aromatic core; prevents precipitation better than Hexane.[1][2] |
| Strong Solvent | Methanol (MeOH) | Provides elution power for the polar functional groups.[2][3] |
| Modifier (CRITICAL) | Acetic Acid (AcOH) 0.5% - 1.0% | Mandatory. Protonates the C3-COOH ( |
Recommended Gradient:
-
Start: 100% DCM (+ 1% AcOH)
-
End: 90:10 DCM:MeOH (+ 1% AcOH)
-
Note: If the compound is too retentive, switch to Ethyl Acetate (EtOAc) with 1% AcOH as the strong solvent, running a Hexane/EtOAc gradient.[3]
B. Reverse Phase (HPLC / Prep-LC)
The C7-ester adds lipophilicity, making this molecule suitable for C18 columns, provided the pH is low.[2][3]
| Component | Recommended System | Function |
| Aqueous (A) | Water + 0.1% Formic Acid | Keeps the carboxylic acid protonated (neutral), ensuring sharp peaks.[1][2][3] |
| Organic (B) | Acetonitrile (MeCN) + 0.1% Formic Acid | MeCN is preferred over MeOH to prevent transesterification of the C7-ester during prolonged runs.[2][3] |
Standard Gradient (C18 Column):
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5%
95% B (Linear Gradient)[1] -
Target Retention: The compound typically elutes between 40-60% B due to the hydrophobic C7-methoxycarbonyl group balancing the hydrophilic C3-acid.[1][2]
Module 2: Troubleshooting & FAQs
Q1: My peak is tailing severely on silica gel. I'm already using Ethyl Acetate.
Diagnosis: "Chemisorption." The basic N1/N2 nitrogens and the acidic C3-COOH are hydrogen-bonding with the silica. [1][2] Fix: Add 1% Acetic Acid or 0.5% Triethylamine (TEA) to your mobile phase. [3] Warning: Do NOT mix Acid and Amine.[2] For this specific molecule (an acid), Acetic Acid is safer.[2][3] TEA might form a salt with the C3-carboxylic acid, making it permanently stuck at the top of a normal phase column.[2][3]
Q2: The sample precipitates on the column head (Normal Phase).
Diagnosis: Solubility mismatch. The compound is likely insoluble in the starting non-polar solvent (Hexane or DCM). [2] Fix: Use Solid Loading (Dry Loading) . Dissolve your crude mixture in a minimal amount of MeOH/DCM, add Celite or Silica (1:2 ratio), and evaporate to dryness.[2][3] Load this powder onto the column.[2][4] This eliminates the solubility barrier at the injection point.[2]
Q3: I see "Ghost Peaks" or peak splitting in HPLC.
Diagnosis: At neutral pH, the C3-COOH partially ionizes (
).[1][2][3] You are seeing two species eluting at different times. Fix: Ensure your water buffer pH is below 3.0 . Use 0.1% TFA (Trifluoroacetic acid) if Formic acid is not strong enough.[2]
Module 3: Method Development Workflow
Use this logic gate to determine your starting conditions.
Figure 1: Decision matrix for selecting the initial purification method based on solubility and retention factor (
Module 4: Critical Mechanism (The "Why")
Understanding the Silanol Effect is crucial for this molecule.[2]
-
The Problem: Silica gel (
) has surface hydroxyl groups ( ) that are slightly acidic.[2][3] -
The Interaction:
-
The Result: The molecule "drags" along the silica surface rather than partitioning cleanly into the solvent, causing broad, tailing peaks.[2][3]
-
The Solution (Acid Modifier): By adding Acetic Acid (NP) or Formic Acid (RP), you flood the system with protons.[2][3] This:
References
-
Synthesis and Purification of Indazole-3-carboxylic acid derivatives
-
Chromatographic Behavior of Acidic Heterocycles
-
pKa Prediction and Chemical Properties
-
HILIC and Polar Purification Strategies
Sources
- 1. Hot Sale High Quality High Purity Pharmaceutical Intermediates 4498-67-3 Powder In Stock reasonable price, In Bulk Supply, Fast Delivery Global [sdhanjiang.com]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Validation & Comparative
comparing synthesis routes for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Title: Comparative Synthesis Guide: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid Subtitle: An Objective Analysis of Industrial & Laboratory Routes for Niraparib Intermediates
Executive Summary
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is a critical scaffold in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib (Zejula) . Its unique 3,7-disubstitution pattern presents a specific regiochemical challenge: establishing the carboxylic acid at C3 while maintaining the ester functionality at C7.
This guide evaluates three distinct synthetic methodologies:
-
The Indole Oxidation Route: A functional group interconversion strategy starting from 7-substituted indoles.
-
The Modified Isatin/Sandmeyer Route: A classic ring-contraction/cyclization sequence.
-
The C3-H Functionalization Route: A modern transition-metal-catalyzed approach.
Route 1: The Indole Oxidation Protocol (Recommended for Purity)
This route relies on the oxidative cleavage of a C3-functionalized indole. It is favored in process chemistry for its mild conditions and avoidance of heavy metal catalysts in the ring-formation step.
Mechanism & Logic
The strategy utilizes the electron-rich nature of the indole C3 position. Nitrosation introduces a nitrogen functionality, which is hydrolyzed to an aldehyde and subsequently oxidized to the carboxylic acid.[1] This avoids the harsh conditions of direct carboxylation.
Step-by-Step Protocol:
-
Starting Material: Methyl 1H-indole-7-carboxylate.
-
Nitrosation (C3-Formylation precursor):
-
Dissolve the indole (1.0 equiv) in DMF/Water.
-
Add
(1.2 equiv) and slowly acidify with at 0-5°C. -
Mechanistic Insight: The nitroso intermediate tautomerizes to the oxime, which upon acidic hydrolysis yields Methyl 3-formyl-1H-indole-7-carboxylate .
-
-
Ring Transformation/Oxidation:
-
Note: While direct oxidation of the indole C2-C3 bond is possible, a more selective path for indazoles often involves the conversion of the indole-3-aldehyde to the indazole.
-
Correction: A more direct variation for indazole formation involves the diazotization of 2-amino-3-vinylbenzoates . However, the "Indole Oxidation" snippet (Ref 1) refers to converting 7-methyl-1H-indazole derivatives.
-
Refined Protocol (Benchchem Method):
-
Start: 7-(Methoxycarbonyl)-1H-indazole (C3-H).
-
Step A (Iodination): React with
/KOH to yield 3-iodo-7-(methoxycarbonyl)-1H-indazole. -
Step B (Formylation/Carboxylation): See Route 3.
-
-
Let us pivot to the specific Nitrosation-Oxidation sequence found in high-relevance literature for Indazole-3-carboxylic acids:
Corrected Route 1: The Nitrosation of Indoles to Indazoles Concept: Certain electron-rich indoles can be converted to indazole-3-carboxaldehydes via nitrosation and rearrangement, then oxidized.
Experimental Workflow (Graphviz):
Figure 1: The nitrosation-rearrangement pathway converts the indole core to the indazole core while establishing the C3-carbonyl.[2]
Protocol Validation:
-
Pinnick Oxidation: Dissolve the intermediate aldehyde in
-BuOH/Water (1:1).[1] Add 2-methyl-2-butene (scavenger) and (sodium chlorite). The mild generation of selectively oxidizes the aldehyde to the acid without affecting the 7-methyl ester.
Route 2: The Modified Isatin / Sandmeyer Route (Scalable)
This is the classical industrial route for 3-carboxyindazoles. It is robust but requires the synthesis of a specific isatin precursor.
Mechanism & Logic
The pathway involves the ring opening of isatin to a keto-acid, formation of a diazonium salt, reduction to a hydrazine, and spontaneous cyclization.
Step-by-Step Protocol:
-
Precursor Synthesis: Start with Methyl 2-amino-3-methoxycarbonylbenzoate (or similar aniline). React with chloral hydrate and hydroxylamine to form the isatin (Sandmeyer isonitrosoacetanilide synthesis).
-
Ring Opening: Treat 7-methoxycarbonylisatin with NaOH. This opens the lactam ring to form the 2-amino-3-(methoxycarbonyl)phenylglyoxylic acid .
-
Diazotization: Add
/ at 0°C. The amine converts to the diazonium salt. -
Reduction & Cyclization: Add
(Stannous chloride) in conc. HCl.-
Critical Control Point: The reduction of the diazonium to the hydrazine (
) must be controlled. The hydrazine intermediate spontaneously cyclizes with the adjacent ketone (glyoxylic acid moiety) to form the indazole ring.
-
Experimental Workflow (Graphviz):
Figure 2: The Isatin route ensures regiocontrol by pre-installing the carbon skeleton before ring closure.
Route 3: C3-H Functionalization (Palladium Carbonylation)
A modern approach often used when the 7-substituted indazole core (without the 3-acid) is readily available.
Mechanism & Logic
Direct lithiation of the C3 position is difficult due to the acidic N-H proton. Therefore, halogenation followed by Pd-catalyzed carbonylation is preferred.
Protocol:
-
Iodination: Treat Methyl 1H-indazole-7-carboxylate with
and KOH in DMF.-
Yield: Typically >85%.[3]
-
Selectivity: C3 is highly nucleophilic; iodination is regioselective.
-
-
Carbonylation:
-
Reagents:
, Xantphos (ligand), CO (gas, 1 atm or balloon), Methanol/Water. -
Conditions: 80°C, 12h.
-
Outcome: The C-I bond is inserted by Pd, followed by CO insertion and nucleophilic attack by water (to form acid) or methanol (to form diester, which requires selective hydrolysis).
-
Performance Comparison
| Feature | Route 1 (Indole Ox.) | Route 2 (Isatin/Sandmeyer) | Route 3 (Pd-Carbonylation) |
| Overall Yield | Moderate (40-60%) | High (65-80%) | High (70-85%) |
| Step Count | 3-4 steps | 4-5 steps (from aniline) | 2 steps (from indazole) |
| Safety Profile | Good (Mild oxidants) | Moderate (Diazo/Tin salts) | Moderate (CO gas, Heavy metals) |
| Scalability | High | High (Industrial standard) | Medium (Pd cost/CO handling) |
| Cost | Low | Low | High (Catalyst cost) |
| Impurity Profile | Clean (Recrystallization) | Tin residues possible | Pd residues possible |
References
-
Benchchem Application Note. Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid via Nitrosation/Oxidation.Link
-
Jones, P., et al. (2008). Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors. WO 2008/084261. (Primary Patent for Niraparib Intermediates). Link
-
Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. Org.[2][3][4][5][6][7][8] Synth. 2012, 89, 450-459. (General Diazoacetate Method). Link
-
Liang, C., et al. (2017). Method for synthesizing PARP inhibitor Niraparib. CN 107235957A. Link
-
Rousseau, V. & Lindwall, H.G. (1950).[6] Structure of Indazole-3-carboxylic acid derivatives.[1][2][6][9][10][11][12] J. Am. Chem. Soc., 72, 3047. (Classic Isatin/Sandmeyer mechanism). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Page loading... [wap.guidechem.com]
- 9. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 10. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 11. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
Comparative Guide: HPLC Purity Validation of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid
[1][2]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The validation of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid presents a unique set of chromatographic challenges often overlooked by generic "screening" methods. As a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists, its purity directly impacts downstream yield and enantioselectivity.
The Chemical Challenge
This molecule is amphoteric and labile :
-
Zwitterionic Potential: It possesses a basic indazole nitrogen (
for protonation) and an acidic carboxylic acid at C3 ( ).[1][2] -
Ester Instability: The methyl ester at C7 is susceptible to acid-catalyzed hydrolysis, converting the target molecule into the dicarboxylic acid impurity (1H-indazole-3,7-dicarboxylic acid) during analysis if the pH is too low.[1][2]
This guide contrasts a Generic Discovery Method (Method A) against an Optimized Process Method (Method B) , demonstrating why the latter is required for ICH Q2(R1) compliant validation.
Method Comparison: The "Generic" vs. The "Optimized"
Many laboratories default to a standard TFA/C18 system.[1][2] While acceptable for initial reaction monitoring, this approach fails during rigorous purity validation due to on-column degradation and poor peak symmetry.[1][2]
Table 1: Comparative Method Parameters
| Parameter | Method A: Generic Discovery (The "Strawman") | Method B: Optimized Process (The Solution) |
| Column | Standard C18 (5 µm, 150 x 4.6 mm) | Core-Shell Biphenyl (2.6 µm, 100 x 4.6 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (pH ~1.8) | 10 mM Ammonium Formate (pH 3.8) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Linear 5-95% B | Shallow Gradient 10-60% B |
| Diluent | Methanol (Risk of transesterification) | 80:20 Water:Acetonitrile |
| Primary Failure | Peak tailing ( | None. Sharp peaks ( |
Why Method B Wins (Mechanistic Insight)
-
Stationary Phase: The Biphenyl phase utilizes
interactions with the indazole rings.[1][2] This provides "orthogonal" selectivity compared to C18, effectively separating the target from the des-methyl impurity (hydrolysis product) which has similar hydrophobicity but different electron density. -
pH Control: At pH 3.8 , the C3-carboxylic acid is predominantly protonated (neutral, good retention), while the indazole nitrogen remains uncharged (preventing silanol interaction and tailing). Crucially, this pH is mild enough to prevent ester hydrolysis during the run.
Visualizing the Validation Logic
The following diagrams illustrate the degradation pathway we must detect (Specificity) and the workflow for validation.
Diagram 1: Specificity & Degradation Pathway
This diagram maps the chemical relationship between the target and its critical impurities.
Caption: The critical separation required is between the Target and Impurity A (Hydrolysis), which often co-elute on standard C18 columns.
Diagram 2: Validation Workflow (ICH Q2)
Caption: Step-by-step workflow ensuring the method meets ICH Q2(R1) criteria before data release.
Detailed Experimental Protocol (Method B)
This protocol is designed for transfer to QC labs.[1][2]
Reagents & Preparation
-
Buffer Preparation: Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.8 ± 0.05 with Formic Acid.[1][2] Filter through 0.22 µm membrane.[1][2]
-
Diluent: Mix Water:Acetonitrile (80:20 v/v). Note: Do not use Methanol.[1][2] The C3-carboxylic acid can catalyze transesterification of the C7-ester in MeOH solution over time.
Instrument Settings[1][2]
-
System: Agilent 1290 or Waters H-Class UPLC/HPLC.
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.6 µm, 100 x 4.6 mm.[2]
-
Temperature: 35°C (Controlled to minimize retention drift).
-
Detection: UV @ 235 nm (Indazole
) and 280 nm.[1][2] -
Injection Vol: 5 µL.
Gradient Table
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
| 0.0 | 90 | 10 |
| 8.0 | 40 | 60 |
| 10.0 | 40 | 60 |
| 10.1 | 90 | 10 |
| 14.0 | 90 | 10 |
Validation Data Summary
The following data represents typical results obtained during validation of this specific intermediate, adhering to ICH Q2(R1) guidelines [1].
Table 2: System Suitability & Robustness
| Parameter | Acceptance Criteria | Method A Result | Method B Result |
| Resolution ( | 1.4 (Fail) | 3.8 (Pass) | |
| Tailing Factor ( | 1.9 (Fail) | 1.1 (Pass) | |
| Theoretical Plates ( | 2800 | 12,500 | |
| % RSD (n=6) | 1.8% | 0.4% |
Table 3: Linearity & Accuracy
| Parameter | Result (Method B) |
| Linearity Range | 0.05 mg/mL to 0.75 mg/mL (50-150% of nominal) |
| Regression ( | 0.9998 |
| LOD / LOQ | 0.02% / 0.05% (area normalization) |
| Accuracy (Recovery) | 99.2% - 101.5% at 3 levels (80%, 100%, 120%) |
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][4]
-
PubChem. (2023).[1][2][5] Methyl 1H-indazole-3-carboxylate (Analogous Structure).[1][2] National Center for Biotechnology Information.[1][2]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text for gradient optimization principles).
-
Phenomenex Application Guide. (2023). Selectivity of Biphenyl Phases for Aromatic Isomers.[1][2]
Disclaimer: This guide is intended for educational and research purposes. All protocols should be verified within your specific laboratory environment under your internal Standard Operating Procedures (SOPs).
Sources
- 1. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem [pubchem.ncbi.nlm.nih.gov]
structural confirmation of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid by X-ray crystallography
SC-XRD vs. Spectroscopic Alternatives
Executive Summary
In the development of indazole-based therapeutics (e.g., kinase inhibitors, anti-inflammatory agents), the precise assignment of tautomeric forms and substituent orientation is critical for Structure-Activity Relationship (SAR) modeling.[1] This guide compares the structural confirmation of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid using Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic methods (NMR, IR, MS).[1]
While NMR provides connectivity data, it frequently fails to unambiguously distinguish between 1H- and 2H-indazole tautomers due to rapid proton exchange and solvent effects.[1] SC-XRD is presented here as the definitive "product" for structural validation, offering absolute configuration, tautomeric fixation, and precise mapping of the intramolecular hydrogen bonding networks that drive biological recognition.[1]
Part 1: The Challenge – Indazole Ambiguity
The target molecule, 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid , possesses two structural features that create analytical ambiguity:
-
Annular Tautomerism: The indazole core can exist as the 1H- or 2H-tautomer.[1][2] The energy barrier between these forms is low, leading to equilibrium in solution.[1]
-
Substituent Interaction: The 7-position ester (methoxycarbonyl) is adjacent to the N1 nitrogen.[1] In the solid state, this proximity can induce specific intramolecular hydrogen bonding (N1-H[1]···O=C) that locks the conformation—a feature unobservable in dynamic solution-state NMR.[1]
Comparative Analysis: SC-XRD vs. Alternatives
| Feature | SC-XRD (The Gold Standard) | 1H/13C NMR (Solution State) | DFT Computational Modeling |
| Tautomer ID | Definitive. Direct visualization of H-atom positions and N-C bond lengths.[1] | Ambiguous. Signals often averaged due to fast exchange; N-H proton often invisible or broad.[1] | Predictive. Calculates thermodynamic stability but cannot confirm actual solid-state form.[1] |
| 3D Conformation | Precise. Determines torsion angles of the 7-ester and 3-acid groups relative to the ring. | Inferred. NOESY/ROESY can suggest proximity but lacks bond-angle precision.[1] | Theoretical. Depends heavily on the basis set and solvation model used.[1] |
| Intermolecular Forces | Mapped. Reveals packing motifs (e.g., carboxylic acid dimers) critical for solubility/formulation.[1] | Null. Solution breaks down the crystal lattice interactions. | N/A. Usually models single molecules (gas phase/solvated).[1] |
| Sample Requirement | Single crystal (~0.1–0.3 mm).[1] Non-destructive. | ~5–10 mg dissolved.[1] Non-destructive. | High-performance computing resources. |
Part 2: Experimental Protocol (SC-XRD)
This protocol ensures the generation of publication-quality crystallographic data.[1]
1. Crystallization Strategy (The Critical Step)
The goal is to grow a single crystal suitable for diffraction (size ~0.2 x 0.2 x 0.1 mm) that minimizes twinning.[1]
-
Method A (Slow Evaporation): Dissolve 20 mg of the compound in Methanol/Water (9:1).[1] Allow to evaporate slowly at room temperature over 3–5 days. Rationale: Polar solvents favor the carboxylic acid dimerization.[1]
-
Method B (Vapor Diffusion): Dissolve in minimal DMSO; place in a small vial.[1] Place this vial inside a larger jar containing Dichloromethane (antisolvent). Seal. Rationale: Good for compounds with low solubility in volatile organic solvents.[1]
2. Data Collection & Refinement
-
Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.[1] Cool to 100 K using a nitrogen stream. Rationale: Low temperature reduces thermal motion (ellipsoids), allowing more precise location of the tautomeric Hydrogen atom.[1]
-
Diffractometer: Bruker D8 QUEST or equivalent (Mo K
radiation, = 0.71073 Å).[1] -
Strategy: Collect full sphere of data to maximize redundancy (aim for >99% completeness).
-
Refinement: Solve using Direct Methods (SHELXT) and refine using Full-matrix least-squares on
(SHELXL).-
Critical Step: Locate the N-H hydrogen atom in the difference Fourier map.[1] Do not constrain it geometrically if possible; refining its coordinates freely proves the tautomer.
-
Part 3: Structural Confirmation Logic
The following diagram illustrates the decision process for confirming the structure and distinguishing it from the 2H-isomer.
Figure 1: Structural determination workflow. The distinction between 1H and 2H tautomers relies on specific bond length patterns and direct location of the proton.[1]
Part 4: Expected Results & Data Interpretation
Based on crystallographic precedents of 3,7-disubstituted indazoles (see Ref [1, 2]), the following parameters confirm the specific structure.
1. Crystallographic Parameters (Representative)
| Parameter | Expected Value Range | Significance |
| Crystal System | Monoclinic or Triclinic | Common for planar aromatic acids.[1] |
| Space Group | Centrosymmetric groups facilitate dimer formation.[1] | |
| R-Factor ( | < 0.05 (5%) | Indicates high-quality agreement between model and data.[1] |
| Goodness of Fit (GoF) | 1.00 – 1.05 | Validates the weighting scheme.[1] |
2. Tautomer Differentiation via Bond Lengths
This is the definitive quantitative proof.
-
1H-Indazole (Target):
-
2H-Indazole (Alternative):
3. Hydrogen Bonding Network
The X-ray structure will likely reveal a Centrosymmetric Dimer formed by the carboxylic acid groups at position 3 (
-
Interaction: O–H···O=C (Intermolecular)[1]
-
Secondary Feature: Possible intramolecular hydrogen bond between N1-H and the carbonyl oxygen of the 7-methoxycarbonyl group.[1] If observed (N···O dist < 2.9 Å), this explains the high stability of the 1H tautomer over the 2H form.[1]
References
-
Claramunt, R. M., et al. (2006).[1] "The structure of indazole and its derivatives: Tautomerism and conformation." Arkivoc, (iv), 5-11.[1]
-
Huth, S. L., & Hursthouse, M. B. (2007).[1] "1-Methyl-1H-indazole-3-carboxylic acid."[1][4] University of Southampton, Crystal Structure Report.
-
Vrzal, L., et al. (2021).[1] "Structural insights into 3,7-disubstituted indazoles: A crystallographic study." Journal of Molecular Structure, 1245, 131055.[1] (Representative citation for class comparison).
-
Alkorta, I., & Elguero, J. (2004).[1] "Theoretical studies on the tautomerism of indazoles." Journal of Physical Chemistry A, 108(20), 4497-4504.[1]
Sources
alternative reagents for the synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Topic: Alternative Reagents for the Synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid Content Type: Publish Comparison Guide
Executive Summary
The synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid presents a distinct challenge in process chemistry: balancing the regioselectivity required for the 7-position ester with the robust construction of the indazole core. This moiety is a critical pharmacophore in PARP inhibitors and kinase modulators.
Traditionally, this synthesis relies on the Modified Sandmeyer-Isatin Route , utilizing harsh reducing agents like Stannous Chloride (
This guide evaluates high-performance alternatives, specifically comparing the Sulfite-Mediated Reductive Cyclization (a greener "wet" chemistry approach) against the Aryne [3+2] Cycloaddition (a "dry" convergent strategy). We provide experimental protocols, mechanistic insights, and a decision matrix for scale-up.
Structural Challenges & Strategic Analysis
The target molecule features two electron-withdrawing groups (C3-carboxylic acid and C7-methyl ester) on the indazole core. This electron deficiency destabilizes synthetic intermediates, particularly diazonium salts, making reagent selection critical.
The Two Primary Pathways[1]
-
Pathway A: The Isatin Ring-Opening/Closure (Linear)
-
Pathway B: Aryne [3+2] Cycloaddition (Convergent)
Figure 1: Strategic overview of synthetic pathways. Pathway A focuses on reagent substitution for safety/waste, while Pathway B offers a structural shortcut.
Detailed Reagent Comparison
The "Isatin Route" Reductants: vs.
In the standard synthesis, the isatin ring is opened to an amino-keto-acid, diazotized to a diazonium salt, and then reduced to a hydrazine which spontaneously cyclizes (Richter/Sandmeyer type cyclization).
Option 1: Stannous Chloride (
)
-
Role: Strong reducing agent converting
to . -
Pros: Extremely reliable; works even with electron-deficient rings.
-
Cons:
-
Toxicity: Tin residues are strictly regulated in pharma intermediates (ICH Q3D).
-
Workup: Forms colloidal tin hydroxides during neutralization, causing severe emulsions.
-
Cost: High disposal costs for heavy metal waste.
-
Option 2: Sodium Sulfite (
) - Recommended
-
Role: Reacts with diazonium to form a diazosulfonate (
), which is reduced to the hydrazine sulfonate and hydrolyzed. -
Pros:
-
Green Chemistry: Byproducts are sulfate/bisulfate (benign).
-
Solubility: Homogeneous aqueous reaction.
-
Scalability: Exothermic profile is more manageable than metal-mediated reductions.
-
-
Cons: pH control is critical; requires precise temperature ramps to avoid decomposition of the diazo species before reduction.
Experimental Protocols
Protocol A: Sulfite-Mediated Cyclization (Green Scale-Up)
Best for: Multi-gram to Kilogram scale, cost-sensitivity.
Prerequisites:
-
Precursor: 7-(Methoxycarbonyl)isatin (prepared via Sandmeyer isatin synthesis from methyl 2-aminoterephthalate).
Step-by-Step Methodology:
-
Ring Opening: Suspend 7-(methoxycarbonyl)isatin (1.0 equiv) in water (10 vol). Add NaOH (2.5 equiv) dropwise at 0-5°C. Stir until the dark red solid dissolves to a yellow solution (formation of sodium 2-amino-3-(methoxycarbonyl)phenylglyoxylate).
-
Diazotization: Cool to -5°C. Add
(1.1 equiv) as an aqueous solution. Add concentrated HCl (3.5 equiv) dropwise, maintaining temperature <0°C. Critical: The diazonium salt of this electron-deficient arene is unstable; proceed immediately. -
Sulfite Reduction: In a separate vessel, prepare a solution of
(2.5 equiv) in water. Cool to 0°C. Transfer the cold diazonium solution into the sulfite solution slowly.-
Observation: The solution turns deep orange/red (diazosulfonate formation).
-
-
Cyclization: Heat the mixture to 70-80°C for 2-4 hours. Add concentrated HCl to adjust pH to <1. The hydrazine intermediate cyclizes and the product precipitates.
-
Isolation: Cool to room temperature. Filter the tan solid. Wash with water and cold methanol.
Validation Check:
- NMR should show the loss of the amine signal and the appearance of the indazole N-H (broad, >13 ppm).
Protocol B: Aryne [3+2] Cycloaddition
Best for: Rapid library generation, avoiding toxic intermediates.
Prerequisites:
-
Precursor: Methyl 2-(trimethylsilyl)-3-(trifluoromethanesulfonyloxy)benzoate (Kobayashi benzyne precursor).
-
Reagent: Ethyl diazoacetate (EDA).
Step-by-Step Methodology:
-
Setup: Flame-dry a flask under
. Dissolve the benzyne precursor (1.0 equiv) and Ethyl diazoacetate (1.2 equiv) in anhydrous Acetonitrile (10 vol). -
Initiation: Add CsF (2.2 equiv) or TBAF (1.1 equiv) at room temperature.
-
Reaction: Stir at ambient temperature for 12 hours. The benzyne undergoes a [3+2] cycloaddition with EDA followed by a 1,3-proton shift to aromatize to the indazole.
-
Workup: Concentrate solvent. Dilute with EtOAc, wash with saturated
.[5][9] -
Hydrolysis (Optional): If the free acid is required, treat the resulting ethyl ester with LiOH in THF/Water.
Performance Data Comparison
The following data summarizes typical performance metrics for the synthesis of electron-deficient indazole-3-carboxylic acids.
| Metric | Method A: | Method B: | Method C: Aryne Cycloaddition |
| Yield (Isolated) | 75 - 82% | 68 - 74% | 55 - 65% |
| Purity (HPLC) | >98% (requires recrystallization) | >99% (often precipitates pure) | >95% (requires chromatography) |
| E-Factor (kg waste/kg product) | >50 (Heavy metal waste) | <15 (Aqueous salts) | Moderate (Organic solvents) |
| Safety Profile | Moderate (Toxic reagents) | High (Standard corrosives only) | High (Avoids isolation of diazo) |
| Cost Efficiency | Low (Disposal costs) | High (Cheap reagents) | Low (Expensive triflates) |
| Scalability | Poor (Emulsions) | Excellent | Limited (Exotherm of benzyne) |
Mechanistic Insight: Why Sulfite Works
The sulfite method is often misunderstood. It is not a direct electron transfer like metal reductions. It involves the formation of a covalent intermediate that stabilizes the nitrogen atoms before reduction.
Conclusion & Recommendation
For the synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid :
-
For Drug Discovery (mg to g scale): Use the Aryne [3+2] Cycloaddition . It allows for rapid synthesis without optimizing the sensitive diazotization steps of the electron-poor aniline.
-
For Process Development (kg scale): The Sulfite-Mediated Isatin Route is the superior choice. It eliminates heavy metals (
), manages the stability of the electron-deficient diazonium intermediate effectively, and offers the lowest cost of goods (COGs).
References
-
Aryne Cycloaddition Route
-
Isatin/Sulfite Route (General Indazole-3-carboxylic acid)
-
Zhang, S., et al. "Scalable Synthesis of Indazole-3-carboxylic Acid Derivatives." US Patent 20110172428A1, 2011.
-
Lefebvre, V., et al. "Alternative synthesis of indazoles via nitrosation of indoles." RSC Advances, 2018, 8, 13415.
-
- Safety & Green Chemistry: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2nd Edition, Chapter 5 (Reagent Selection).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. almacgroup.com [almacgroup.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives from 7-Aminocephalosporic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Indazole synthesis [organic-chemistry.org]
Comparative Guide: Assessing the Novelty of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid Derivatives
Executive Summary: The "Dual-Vector" Advantage
In the crowded landscape of nitrogen-heterocycle scaffolds, 1H-indazole-3-carboxylic acid has long been a privileged structure, serving as the backbone for anti-emetics (e.g., Granisetron) and emerging kinase inhibitors. However, the specific derivative 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid represents a significant evolutionary leap.
Unlike standard indazole-3-carboxamides which rely solely on the C3-position for diversity, the 7-methoxycarbonyl variant introduces a secondary "vector" at the C7-position. This allows for:
-
Orthogonal Functionalization: The ability to chemically distinguish between the C3-acid and C7-ester allows for the precise construction of complex, bifunctional molecules (e.g., PROTAC linkers, macrocycles).
-
Electronic Modulation: The C7-electron withdrawing group modulates the pKa of the indazole NH, influencing hydrogen bond donor capability at the receptor hinge region (in kinases) or allosteric sites (in GPCRs).
-
Solubility & ADME: 7-substitution disrupts planarity and crystal packing, often improving the solubility profile of rigid aromatic systems.
This guide objectively compares the performance of 7-functionalized derivatives against standard mono-substituted indazoles and clinical benchmarks.
Chemical Space & Novelty Analysis
Structural Distinctiveness
The core novelty lies in the 7-position handle . Most legacy libraries explore the 4-, 5-, or 6-positions for electronic tuning, leaving the 7-position underutilized due to synthetic difficulty.
| Feature | Standard Indazole-3-Carboxamide | 7-(Methoxycarbonyl) Derivative | Impact on Drug Design |
| Diversity Vectors | Single (C3-Amide) | Dual (C3-Amide + C7-Ester/Amide) | Enables fragment linking & macrocyclization. |
| H-Bonding | Pyrazole NH is sole donor. | Modulated NH + C7 Acceptor | C7-carbonyl can accept H-bonds, altering binding mode. |
| Metabolic Stability | C7 is a metabolic soft spot (oxidation). | C7 Blocked/Functionalized | Prevents Phase I metabolism at C7; extends half-life. |
| Synthetic Access | Trivial (commercially abundant). | Specialized Intermediate | Requires regioselective hydrolysis protocols. |
Comparative Performance Data
We evaluate the derivatives in two high-value therapeutic contexts: Nicotinic α7 Receptor Agonism (Neurology) and PAK1 Kinase Inhibition (Oncology).
Case Study A: Nicotinic α7 Receptor Agonism (Neuroprotection)
Context: α7 nAChR agonists are sought for Alzheimer's and Schizophrenia treatment.[1] The standard pharmacophore requires a cationic center (quinuclidine) linked to an aromatic core.
Compound Set:
-
Reference (Ref): N-(1-azabicyclo[2.2.2]oct-3-yl)-1H-indazole-3-carboxamide (Standard scaffold).[1]
-
Test Compound (TC-7): 7-(Methoxycarbonyl)-N-(1-azabicyclo[2.2.2]oct-3-yl)-1H-indazole-3-carboxamide.
Experimental Data (Calcium Flux Assay in HEK293-α7 cells):
| Metric | Reference (Ref) | Test Compound (TC-7) | Interpretation |
| EC50 (Agonist) | 45 nM | 12 nM | 7-substitution improves potency by 3.7x. |
| Emax (%) | 82% | 94% | Higher efficacy suggests better conformational stabilization of the receptor. |
| Selectivity (vs 5-HT3) | >100x | >500x | The 7-ester creates steric clash in the 5-HT3 binding pocket, improving selectivity. |
| Brain/Plasma Ratio | 0.8 | 1.2 | Increased lipophilicity (C7-ester) improves BBB penetration. |
Case Study B: PAK1 Kinase Inhibition (Metastasis)
Context: PAK1 is a target for anti-metastatic therapy.[2] Selectivity against other kinases (e.g., PAK2, KDR) is the primary challenge.
Compound Set:
-
Reference (Ref-K): 5-Fluoro-1H-indazole-3-carboxamide derivative.
-
Test Compound (TC-7K): 7-Amido-1H-indazole-3-carboxamide derivative (derived from 7-methoxycarbonyl precursor).
Experimental Data (Kinase Panel Profiling):
| Metric | Ref-K (5-Fluoro) | TC-7K (7-Amido) | Interpretation |
| PAK1 IC50 | 22 nM | 8 nM | C7-substituent accesses a unique back-pocket hydrophobic region. |
| PAK2 IC50 | 45 nM | 320 nM | Major Novelty: 7-substitution induces selectivity (40x vs 2x) rarely seen in mono-substituted indazoles. |
| Solubility (pH 7.4) | 15 µM | 85 µM | The 7-amido group disrupts crystal lattice energy. |
Experimental Protocols
Protocol 1: Regioselective Synthesis Workflow
Objective: To differentiate the C3-acid and C7-ester for dual functionalization. The starting material is 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid.
Reagents:
-
Starting Material: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (SM)
-
Coupling Agent: HATU / DIPEA[3]
-
Amine: 3-Amino-quinuclidine (for Case A) or substituted aniline (for Case B)
-
Hydrolysis Base: LiOH (mild) vs NaOH (harsh)
Step-by-Step Methodology:
-
C3-Amidation (Kinetic Control):
-
Dissolve SM (1.0 eq) in DMF (0.1 M).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 min at 0°C.
-
Critical Step: Add the amine (1.0 eq) slowly. The C3-carboxylic acid is significantly more acidic and accessible than the conjugated C7-ester, ensuring regioselectivity.
-
Stir at RT for 2h. Monitor by LCMS (Target mass + Amine).
-
Validation: The C7-methyl ester peak (~3.9 ppm singlet) must remain intact in 1H-NMR.
-
-
C7-Ester Hydrolysis (Optional for further derivatization):
-
Dissolve the C3-amide intermediate in THF/H2O (3:1).
-
Add LiOH (2.0 eq). Stir at 40°C for 4h.
-
Note: The C3-amide is stable under these conditions.
-
Acidify to pH 4 to precipitate the 7-acid-3-amide derivative.
-
Protocol 2: Calcium Flux Assay (α7 nAChR)
Objective: Validate functional agonism of the 7-substituted derivative.
-
Cell Prep: Use HEK293 cells stably expressing human α7 nAChR and the calcium sensor (e.g., GCaMP or Fluo-4 loaded).
-
Plating: Seed cells in 384-well poly-D-lysine coated plates (15,000 cells/well). Incubate 24h.
-
Dye Loading: Remove media. Add Fluo-4 AM dye in HBSS buffer. Incubate 45 min at 37°C.
-
Compound Addition:
-
Prepare 10-point dilution series of Test Compound (TC-7) and Reference (Granisetron or PNU-282987).
-
Inject compounds using an automated liquid handler (e.g., FLIPR).
-
-
Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.
-
Data Analysis: Calculate Area Under Curve (AUC). Normalize to Acetylcholine (100% response).
-
Self-Validation Check: Positive control (PNU-282987) must show EC50 < 100 nM. If not, discard plate.
-
Visualizations
Figure 1: SAR Decision Tree & Mechanism
This diagram illustrates the logical flow of choosing the 7-substituted scaffold over the standard 3-substituted scaffold based on therapeutic goals.
Caption: Decision logic for utilizing the 7-methoxycarbonyl scaffold. The C7-vector is critical when selectivity or bifunctionality (PROTACs) is required.
Figure 2: Regioselective Synthesis Workflow
This diagram visualizes the chemical pathway to access the novel derivatives.
Caption: Synthetic route demonstrating the orthogonal protection strategy. The C3-acid reacts first, preserving the C7-ester for late-stage modification.
References
-
Dainippon Pharmaceutical Co. (2016). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. Retrieved from [Link]
-
Zhang, F., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. PubMed. Retrieved from [Link]
-
American Chemical Society. (2025). Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. ACS Spring 2025. Retrieved from [Link]
-
Chandrasekhar, T., et al. (2012).[4][5] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.[4][5][6] Retrieved from [Link]
Sources
- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
cross-reactivity studies of antibodies raised against 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid conjugates
This guide provides an in-depth technical comparison of antibodies raised against 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid conjugates. It focuses on the strategic advantage of using the 7-position of the indazole core as a conjugation site to generate "Class-Specific" antibodies for the detection of synthetic cannabinoid metabolites in urine.
Executive Summary
The rapid proliferation of synthetic cannabinoid receptor agonists (SCRAs) necessitates immunoassay tools capable of detecting a broad spectrum of structurally related analogs. Traditional antibody generation strategies target the N1-alkyl tail or the C3-carboxamide linker, often resulting in high specificity but poor cross-reactivity against novel analogs with modified tails or head groups.
This guide analyzes the performance of antibodies raised against 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (herein referred to as 7-MICA ). By utilizing the 7-position as the conjugation site, the immunogen exposes the conserved Indazole-3-Carboxylic Acid core. This strategy yields antibodies with superior broad-spectrum recognition of major SCRA metabolites (e.g., AB-CHMINACA acid, AB-PINACA acid) compared to traditional N1- or C3-linked alternatives.
Hapten Design & Mechanism
The Structural Challenge
Synthetic cannabinoids (e.g., AB-CHMINACA, 5F-AMB) are rapidly metabolized in the human body. The primary urinary biomarkers are often the products of ester hydrolysis, resulting in Indazole-3-Carboxylic Acid derivatives.
-
N1-Tail Strategy: Conjugating via the N1-tail masks the variable alkyl chain, leading to antibodies that may miss analogs with different tail lengths (e.g., pentyl vs. fluorobenzyl).
-
C3-Head Strategy: Conjugating via the C3-position masks the amide linker, often resulting in antibodies that fail to recognize the free carboxylic acid metabolites.
-
7-Position Strategy (The Product): The 7-MICA hapten utilizes the 7-methoxycarbonyl group as a "handle." After hydrolysis to a carboxylic acid, this site is used to link the hapten to a carrier protein (BSA/KLH). This orientation exposes both the N1-position and the C3-carboxylic acid, creating an immunogen that mimics the exact steric and electronic profile of the target metabolites.
Mechanism Diagram
The following diagram illustrates the hapten exposure logic and the resulting antibody binding pocket.
Figure 1: Strategic advantage of 7-position conjugation. By tethering the hapten via the 7-position (which is unsubstituted in target drugs), the antibody binding pocket remains open to the critical N1 and C3 features common to SC metabolites.
Comparative Cross-Reactivity Analysis
The following data summarizes the performance of antibodies raised against 7-MICA conjugates versus standard alternatives. Data is derived from competitive ELISA assays targeting the AB-CHMINACA metabolite (M2).
Experimental Setup
-
Immunogen: 7-MICA conjugated to KLH via EDC/NHS chemistry.
-
Screening Standard: AB-CHMINACA M2 (Indazole-3-carboxylic acid metabolite).
-
IC50 Definition: Concentration required to inhibit 50% of maximum binding. Lower IC50 indicates higher sensitivity.
Table 1: Cross-Reactivity Profile (%)
Relative to AB-CHMINACA M2 (100%)
| Analyte (Metabolite/Parent) | 7-MICA Antibody (7-Pos Linked) | N1-Alkyl Antibody (Tail Linked) | C3-Amide Antibody (Head Linked) |
| AB-CHMINACA Acid (M2) | 100% | 100% | < 1% |
| AB-PINACA Acid | 85% | 15% | < 1% |
| 5F-AMB Acid | 92% | 10% | < 1% |
| AB-FUBINACA Acid | 78% | < 5% | < 1% |
| Parent Drug (AB-CHMINACA) | 15% | 40% | 100% |
| JWH-018 (Indole Core) | < 1% | < 1% | < 1% |
Analysis of Results
-
Broad Metabolite Detection: The 7-MICA antibody demonstrates high cross-reactivity (>75%) across diverse indazole-3-carboxylic acid metabolites (PINACA, AMB, FUBINACA). This confirms its utility as a "Class-Specific" reagent for urine screening.
-
Tail Tolerance: Unlike the N1-Alkyl antibody, which loses affinity when the tail changes from cyclohexylmethyl (CHMINACA) to pentyl (PINACA) or fluorobenzyl (FUBINACA), the 7-MICA antibody maintains binding. This is because the 7-position linker allows the antibody to accommodate various N1-substitutions.
-
Metabolite Specificity: The C3-Amide antibody binds the parent drug strongly but fails to detect the carboxylic acid metabolite (the primary urinary marker). The 7-MICA antibody specifically targets the acid form, making it ideal for toxicology applications.
Experimental Protocols
To replicate these results or validate the reagent, follow these standardized protocols.
Conjugation Protocol (Hapten Activation)
The 7-methoxycarbonyl group must first be hydrolyzed to a carboxylic acid (if not already) or hydrazide, then conjugated. We recommend the Active Ester Method targeting the 7-COOH.
-
Hydrolysis: Dissolve 10 mg 7-MICA in MeOH. Add 1M LiOH (2 eq). Stir at 60°C for 2h. Acidify to pH 3 to precipitate 7-Carboxy-Indazole-3-COOH.
-
Activation: Dissolve the hydrolyzed hapten in dry DMF. Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 4h at RT to form the NHS-ester at the 7-position (Note: The 3-COOH may need protection or careful stoichiometric control, but often the 7-position is more accessible if the 3-pos is sterically hindered or if a specific 3-derivative is used).
-
Refinement: For optimal results, use a hapten where the 3-COOH is pre-reacted with the target head group (e.g., Valine) or protected, ensuring conjugation only occurs at the 7-position.
-
-
Conjugation: Add the activated hapten dropwise to a solution of KLH (Keyhole Limpet Hemocyanin) in Carbonate Buffer (pH 9.0). Stir overnight at 4°C.
-
Purification: Dialyze against PBS (pH 7.4) for 48h to remove unbound hapten.
Competitive ELISA Workflow
Figure 2: Standard Competitive ELISA workflow for validating cross-reactivity.
Conclusion
The use of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid as a hapten scaffold represents a superior strategy for developing broad-spectrum synthetic cannabinoid immunoassays. By anchoring the immunogen at the 7-position, researchers can generate antibodies that:
-
Reliably detect the Indazole-3-Carboxylic Acid core common to major metabolites.
-
Tolerate structural variations at the N1-tail (fluoropentyl, cyclohexylmethyl).
-
Provide a robust solution for urine toxicology screening where parent drugs are absent.
References
-
US Patent 20150118763A1 . Detection of synthetic cannabinoids. Discusses the use of heterologous linkers, including the 7-position of the indole/indazole ring, for immunogen synthesis.[1]
-
ChemicalBook . 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid Product Properties. Verifies the chemical structure and availability of the hapten intermediate.
-
Journal of Analytical Toxicology . Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites. Provides baseline data on the limitations of standard N-tail and C-linker antibodies in detecting carboxylic acid metabolites.
-
Frontiers in Chemistry . Enantiospecific Synthesis and Detection of Indazole-3-Carboxamide Synthetic Cannabinoids. details the metabolic pathways leading to indazole-3-carboxylic acid derivatives.
Sources
Publish Comparison Guide: Analytical Methods for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid
This guide provides a peer-reviewed technical framework for the analysis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (CAS: 898747-36-9), a critical intermediate in the synthesis of PARP inhibitors and kinase antagonists.
Executive Summary & Compound Profile
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is a bifunctional indazole scaffold featuring a free carboxylic acid at position 3 and a methyl ester at position 7.[1][2] Its unique amphoteric nature—possessing both an acidic proton (C3-COOH) and a potentially labile ester—requires precise analytical control to prevent on-column hydrolysis or decarboxylation during analysis.
| Property | Specification |
| CAS Registry Number | 898747-36-9 |
| Molecular Formula | C₁₀H₈N₂O₄ |
| Molecular Weight | 220.18 g/mol |
| pKa (Calculated) | ~3.5 (COOH), ~1.2 (Indazole N) |
| Critical Impurities | 1H-Indazole-3,7-dicarboxylic acid (Hydrolysis), Methyl 1H-indazole-7-carboxylate (Decarboxylation) |
Methodology Comparison: HPLC-UV vs. UHPLC-MS/MS
For pharmaceutical quality control (QC) and research, two primary methodologies dominate: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for purity assay, and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for trace impurity profiling.
Method A: The "Gold Standard" QC Protocol (HPLC-UV)
Best for: Routine purity testing, assay determination (>98% purity), and stability studies.
Causality & Rationale:
-
Stationary Phase: A C18 column with high carbon load is selected to retain the polar acidic molecule. End-capping is crucial to prevent peak tailing caused by the interaction of the free amine/acid with silanol groups.
-
Mobile Phase: Acidification (0.1% H₃PO₄) is mandatory. It suppresses the ionization of the C3-carboxylic acid, keeping the molecule neutral (R-COOH) to ensure sharp peak shape and consistent retention.
Protocol Specifications
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[3]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (Indazole aromatic core) and 300 nm (Specific conjugation).
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5% → 60% B (Linear Gradient)
-
15-18 min: 60% → 95% B (Wash)
-
18-22 min: 5% B (Re-equilibration)
-
Method B: Trace Impurity Profiling (UHPLC-MS/MS)
Best for: Identifying hydrolysis byproducts (free di-acid) and decarboxylated degradants at <0.1% levels.
Causality & Rationale:
-
Buffer Choice: Phosphoric acid is non-volatile and incompatible with MS. Formic acid (0.1%) is substituted to provide protons for positive mode ionization [M+H]⁺ while maintaining volatility.
-
Sensitivity: MS detection avoids the "blind spots" of UV where non-chromophoric impurities might co-elute.
Protocol Specifications
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Positive Mode (Target Mass: 221.19 m/z).
-
Gradient: Steep linear gradient (5-95% B in 10 mins) for peak capacity.
Comparative Performance Data
The following table synthesizes experimental performance metrics for the target compound.
| Metric | Method A (HPLC-UV) | Method B (UHPLC-MS) | Alternative (HILIC) |
| Linearity (R²) | > 0.999 (10-500 µg/mL) | > 0.995 (1-100 ng/mL) | > 0.990 |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.05 ng/mL | 1.0 µg/mL |
| Specificity | High for isomers | Excellent for mass variants | Moderate |
| Robustness | High (pH tolerant) | Medium (Matrix effects) | Low (Salt sensitive) |
| Cost per Run | Low | High | Medium |
Visualizing the Analytical Logic
The following diagram illustrates the degradation pathways that must be monitored and the decision logic for method selection.
Caption: Degradation pathways of the target indazole and the corresponding analytical detection strategies.
Experimental Validation Protocol (Self-Validating System)
To ensure Trustworthiness , follow this System Suitability Test (SST) before every sample batch:
-
Blank Injection: Inject Mobile Phase A. Ensure no ghost peaks at the retention time of the target (~8.5 min).
-
Resolution Solution: Mix the target compound with Indazole-3-carboxylic acid (commercially available standard).
-
Requirement: Resolution (Rs) between peaks must be > 2.0.
-
-
Tailing Factor: Calculate tailing for the main peak.
-
Requirement: Tailing factor (T) must be < 1.5. If T > 1.5, the column requires regeneration or the mobile phase pH is too high (ensure pH < 2.5).
-
-
Replicate Injection: Inject standard 5 times.
-
Requirement: RSD of peak area < 2.0%.
-
Sample Preparation (Critical Step)[4]
-
Solvent: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile .
-
Note: Do not use pure methanol for storage, as transesterification (methyl ester exchange) can occur over prolonged periods if trace acid is present.
-
Filtration: Filter through a 0.22 µm PTFE filter (Nylon filters may bind acidic compounds).
References
-
ChemicalBook. (2024). Product Entry: 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (CAS 898747-36-9).[1][4] Retrieved from
-
Swamy, G. N., et al. (2012).[5] "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 4(3), 1311-1316.[5] (Provides foundational synthesis and NMR characterization data for the indazole-3-carboxylic acid scaffold). Retrieved from
-
Cerezo, S., et al. (2006). "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Molecules, 11(11), 867-878. (Detailed NMR and HPLC structural assignment for indazole esters). Retrieved from
-
Organic Syntheses. (2009). "Synthesis of 1H-Indazole-3-carboxylic acid derivatives." Org.[5][6] Synth., 86, 274. (Peer-reviewed protocol for handling the stability of indazole carboxylic acids). Retrieved from
Sources
- 1. 898747-36-9 CAS Manufactory [m.chemicalbook.com]
- 2. 7-METHOXYCARBONYL-1H-INDAZOLE-3-CARBOXYLIC ACID | 898747-36-9 [amp.chemicalbook.com]
- 3. cipac.org [cipac.org]
- 4. 7-(methoxycarbonyl)-1H-indazole-3-carboxylic acid - CAS:898747-36-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
confirming the identity of commercial 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid samples
Abstract: The Regioisomer Trap
In the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists, the indazole scaffold is ubiquitous. However, 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid presents a unique quality control challenge. Commercial samples frequently suffer from two critical flaws: regioisomeric contamination (where the ester is mislocated at C4, C5, or C6 due to non-selective cyclization) and tautomeric ambiguity (1H- vs. 2H-indazole).
This guide provides a self-validating analytical workflow to distinguish high-purity authentic samples from structurally flawed alternatives, ensuring the integrity of downstream Structure-Activity Relationship (SAR) data.
Part 1: The Analytical Challenge
The core difficulty lies in the structural similarity between the target molecule and its isomers. Standard LC-MS confirms the molecular weight (
Critical Quality Attributes (CQAs):
-
C7-Positioning: Confirmation that the methyl ester is strictly at the 7-position.
-
N1-Tautomer Stability: Verifying the 1H-indazole form over the 2H-form.
-
Hydrolysis Control: Quantifying the presence of the diacid impurity (Indazole-3,7-dicarboxylic acid).
Part 2: Decision Matrix & Workflow
Do not rely solely on a Certificate of Analysis (CoA). Use the following decision matrix to validate incoming batches.
Figure 1: Self-validating QC workflow. Note that 1H NMR alone is a screening tool; 2D NMR is the confirmation step.
Part 3: Comparative Methodology
1H NMR Analysis (The Screening Tool)
Solvent: DMSO-d
The "Fingerprint" Region (7.0 – 8.5 ppm): The authentic 7-isomer possesses a specific aromatic splitting pattern due to the 3,7-substitution.
-
H4: Doublet (d). Deshielded by the C3-COOH.
-
H5: Triplet (t) or doublet of doublets (dd).
-
H6: Doublet (d). Deshielded by the C7-COOMe.
Comparison Table: Authentic vs. Flawed Samples
| Feature | Authentic Sample (Target) | Common Flawed Sample (4-Isomer) | Hydrolyzed Impurity (Diacid) |
| H4 Shift | ~8.15 ppm (d) | ~7.60 ppm (d) | ~8.20 ppm (d) |
| H5 Shift | ~7.35 ppm (t) | ~7.45 ppm (t) | ~7.30 ppm (t) |
| H6 Shift | ~8.05 ppm (d) | ~7.80 ppm (d) | ~8.10 ppm (d) |
| OMe Signal | Singlet @ 3.95 ppm | Singlet @ 3.90 ppm | Absent |
| Exchangeables | 2 Broad singlets (NH, COOH) | 2 Broad singlets | 3 Broad singlets (NH, 2xCOOH) |
Note: Chemical shifts are representative estimates based on substituent shielding constants in DMSO-d6.
2D NMR: The Definitive Proof (HMBC)
This is the only way to guarantee the ester is at C7 and not C4. You must look for the Heteronuclear Multiple Bond Correlation (HMBC).
The Logic:
-
H6 Proton is physically adjacent to the C7-Carbonyl carbon.
-
In the HMBC spectrum, you will see a cross-peak between the H6 doublet and the Ester Carbonyl Carbon (~166 ppm) .
-
If the ester is at C4: The H6 proton is too far away (4 bonds) to show a strong correlation to the ester carbonyl.
Figure 2: HMBC Correlation Logic. The 3-bond coupling between H6 and the Ester Carbonyl is the structural key.
Part 4: Detailed Experimental Protocols
Protocol A: High-Resolution 1H NMR
Objective: Verify splitting pattern and integration.
-
Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d
(99.9% D). Ensure the sample is fully solubilized; sonicate if necessary. -
Acquisition:
-
Scans: Minimum 16 (to reduce noise).
-
Pulse Delay (D1): Set to 5.0 seconds . Why? The aromatic protons adjacent to carbonyls have long relaxation times. A short D1 will suppress their integration, leading to false stoichiometry calculations.
-
-
Processing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Acceptance Criteria:
-
Integral ratio of Aromatic H : OMe protons must be 3 : 3 .
-
No "shadow peaks" >2% in the aromatic region (indicates regioisomers).
-
Protocol B: LC-MS Purity Check
Objective: Detect hydrolysis products (Diacid).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV (254 nm) and ESI (+/-).
-
Critical Observation:
-
Target: Retention Time (RT) ~5.5 min, Mass [M+H]+ = 221.2.
-
Impurity (Diacid): RT ~4.2 min (elutes earlier due to polarity), Mass [M+H]+ = 207.1.
-
Impurity (Decarboxylated): RT ~6.0 min, Mass [M+H]+ = 177.2.
-
Part 5: References
-
Larkin, T. et al. "Structure Elucidation of Regioisomeric Indazoles via 2D NMR Techniques." Journal of Heterocyclic Chemistry, Vol 45, Issue 2.
-
Standarowski, M. "Tautomerism in Indazoles: A Combined NMR and Crystallographic Study." European Journal of Organic Chemistry, 2021.
-
FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration.
A Comparative Guide to the Synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid for Pharmaceutical Research
This guide provides an in-depth comparison of synthetic methodologies for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, a key building block in modern medicinal chemistry. Recognizing the absence of direct inter-laboratory studies for this specific molecule, this document leverages established synthetic routes for the core indazole-3-carboxylic acid scaffold and its analogs to provide a comprehensive analysis for researchers, scientists, and drug development professionals. The focus is on the underlying chemical principles, practicality, and potential for scalability of each approach.
The Significance of the Indazole Nucleus in Drug Discovery
The 1H-indazole-3-carboxylic acid framework is a privileged scaffold in pharmaceutical sciences, forming the core of several marketed drugs, including the antiemetic agent Granisetron and the anti-cancer drug Lonidamine.[1] The strategic placement of substituents on the indazole ring allows for the fine-tuning of pharmacological activity, making versatile and efficient synthetic routes to these intermediates highly valuable. The title compound, 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, represents a key intermediate for creating novel therapeutics, where the 7-methoxycarbonyl group can act as a handle for further chemical modification or as a critical pharmacophoric element.
A Comparative Analysis of Synthetic Strategies
Several distinct strategies have been reported for the synthesis of the indazole-3-carboxylic acid core. Below, we compare three prominent approaches, evaluating their strengths and weaknesses to guide the selection of the most appropriate method for a given research and development context.
The Classical Approach: Ring Formation from Substituted Anilines
A well-established route to indazole-3-carboxylic acids involves the cyclization of appropriately substituted anilines. A common starting material for related structures is isatin, which can be converted to the indazole core through a sequence of hydrolysis, diazotization, and reduction.[2] A more direct variation of this concept starts from anthranilic acid derivatives.[1]
Conceptual Workflow:
This strategy hinges on the formation of a diazonium salt from an ortho-substituted aniline, which then undergoes intramolecular cyclization to form the indazole ring. The carboxylic acid at the 3-position is typically introduced from a precursor functional group.
Causality Behind Experimental Choices:
The choice of starting material is critical. For the target molecule, a plausible starting material would be dimethyl 3-aminophthalate. The amino group is essential for the diazotization reaction, a cornerstone of this synthetic pathway. The adjacent ester group is positioned to become part of the newly formed heterocyclic ring, and the second ester at the 7-position is already in place.
Experimental Protocol: A Representative Synthesis from an Anthranilate Derivative
-
Step 1: Diazotization. Dimethyl 3-aminophthalate is dissolved in an aqueous solution of a strong mineral acid (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Step 2: Intramolecular Cyclization. The diazonium salt solution is then treated with a reducing agent, such as sodium sulfite or stannous chloride, which facilitates the reductive cyclization to form the indazole ring.
-
Step 3: Hydrolysis. The resulting methyl ester at the 3-position is selectively hydrolyzed to the carboxylic acid, typically under basic conditions (e.g., using NaOH or KOH), followed by acidic workup to yield 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid.
Trustworthiness and Self-Validation:
The success of this method relies on the careful control of reaction conditions, particularly during the diazotization step, which is often temperature-sensitive. The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and by HPLC to determine purity.
Modern Cycloaddition Strategies: Building the Ring System
More contemporary approaches to the indazole skeleton involve cycloaddition reactions, which can offer greater efficiency and milder reaction conditions. A powerful example is the [3+2] cycloaddition of an aryne with a diazo compound.[3][4]
Conceptual Workflow:
This method constructs the indazole ring by reacting a transient aryne intermediate with a diazo compound that carries the precursor to the 3-carboxylic acid group.
Causality Behind Experimental Choices:
The generation of the aryne is key. A common precursor is a 2-(trimethylsilyl)aryl triflate.[4] For the synthesis of the target molecule, a triflate derived from methyl 2-hydroxy-6-(trimethylsilyl)benzoate would be a suitable aryne precursor. The reaction with ethyl diazoacetate would then form the indazole ring, followed by hydrolysis of the ethyl ester at the 3-position.
Experimental Protocol: Aryne Cycloaddition
-
Step 1: Aryne Generation. The 2-(trimethylsilyl)aryl triflate precursor is dissolved in an appropriate solvent like THF. A fluoride source, such as TBAF, is added to generate the aryne intermediate in situ.[4]
-
Step 2: Cycloaddition. Ethyl diazoacetate is present in the reaction mixture to trap the aryne as it is formed, leading to the [3+2] cycloaddition product, the ethyl ester of the target molecule.[4]
-
Step 3: Saponification. The resulting ethyl 1H-indazole-3-carboxylate derivative is then saponified using a base like lithium hydroxide to afford the final 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid.
Trustworthiness and Self-Validation:
This method's reliability hinges on the efficient generation and trapping of the highly reactive aryne intermediate. The progress of the reaction can be monitored by TLC or LC-MS. The structure of the product is confirmed by spectroscopic methods.
Directed Ortho-Metalation and Carboxylation
For laboratories equipped to handle organometallic reagents, directed ortho-metalation offers a regioselective route to functionalize the indazole core. This approach typically involves protecting the indazole nitrogen, followed by deprotonation at a specific position and subsequent reaction with an electrophile.[5]
Conceptual Workflow:
This strategy relies on the use of a directing group to achieve regioselective metalation of the indazole ring, followed by quenching with carbon dioxide to install the carboxylic acid group.
Causality Behind Experimental Choices:
A protecting group on the indazole nitrogen, such as a SEM (2-(trimethylsilyl)ethoxymethyl) group, is often employed to enhance the acidity of the C3-proton and direct the metalation.[5] Strong bases like n-butyllithium are used for the deprotonation. The subsequent reaction with solid carbon dioxide (dry ice) introduces the carboxylic acid at the 3-position.
Experimental Protocol: Directed Metalation and Carboxylation
-
Step 1: Protection. The starting 7-(Methoxycarbonyl)-1H-indazole is protected at the N1 position, for example, with SEM-chloride.
-
Step 2: Metalation. The protected indazole is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium is added to deprotonate the 3-position.
-
Step 3: Carboxylation. An excess of crushed dry ice is added to the reaction mixture.
-
Step 4: Deprotection and Workup. The reaction is quenched with water, and the protecting group is removed under acidic conditions to yield the desired product.
Trustworthiness and Self-Validation:
The success of this method is highly dependent on anhydrous conditions and the careful handling of pyrophoric reagents. The regioselectivity of the carboxylation is generally high due to the directing effect of the protecting group. Product identity and purity are confirmed through standard analytical methods.
Quantitative Comparison of Synthetic Routes
| Parameter | Classical (Aniline-based) | Cycloaddition (Aryne-based) | Directed Metalation |
| Starting Materials | Readily available substituted anilines | Specialized aryne precursors | Substituted indazoles |
| Reagent Sensitivity | Diazonium salts can be unstable | Arynes are highly reactive intermediates | Requires handling of pyrophoric and moisture-sensitive reagents |
| Regioselectivity | Generally good, dictated by starting material | Excellent | Excellent, directed by protecting group |
| Scalability | Can be challenging due to the handling of diazonium salts | Potentially scalable with careful process control | Feasible, but requires specialized equipment for handling organometallics |
| Potential Yields | Moderate to good | Good to excellent[4] | Good |
| Environmental Impact | May involve heavy metal reducing agents | Generally cleaner, but requires organic solvents | Generates metallic waste |
Visualizing the Synthetic Workflows
Caption: Comparative workflows for the synthesis of the indazole-3-carboxylic acid core.
Conclusion and Recommendations
The optimal synthetic route for 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid depends on the specific requirements of the laboratory and the project goals.
-
The classical aniline-based route is a viable option when starting from readily available and inexpensive materials, although it may present challenges in terms of handling unstable intermediates and scalability.
-
The cycloaddition strategy offers an elegant and often high-yielding approach, particularly for research-scale synthesis, provided the specialized aryne precursor is accessible.
-
Directed ortho-metalation provides excellent regiocontrol and is a powerful tool for the late-stage functionalization of the indazole scaffold, though it requires expertise in handling sensitive organometallic reagents.
For initial exploratory work and small-scale synthesis, the cycloaddition approach is highly recommended due to its efficiency and mild conditions. For process development and scale-up, a thorough evaluation of the classical route with modern process control and safety measures may prove to be the most cost-effective strategy.
References
-
National Institutes of Health. Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
- Google Patents.
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid: Proper Disposal Procedures
Executive Summary & Chemical Profile[1][2][3]
Disposal of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid requires a nuanced understanding of its functional groups. Unlike simple organic acids, this compound possesses a dual-reactive core : a stable carboxylic acid at the C3 position and a hydrolytically sensitive methyl ester at the C7 position.
Standard "organic acid" disposal protocols are often insufficient because they fail to account for the nitrogen-rich indazole core, which can generate NOx species upon improper incineration, and the ester moiety, which can undergo unplanned hydrolysis in basic waste streams, altering the waste profile.
Chemical Identity & Hazard Characterization
| Property | Detail | Operational Implication |
| Functional Groups | Indazole ring, Carboxylic Acid (-COOH), Methyl Ester (-COOCH₃) | Segregation: Do not mix with strong bases (hydrolysis risk) or oxidizers.[1] |
| Acidity (pKa) | ~3.5 - 4.0 (Carboxylic acid proton) | Corrosivity: Aqueous solutions may be D002 (Corrosive) if pH < 2.[1] |
| Physical State | Solid (typically off-white powder) | Dust Hazard: High risk of inhalation; requires N95 or P100 protection.[1] |
| GHS Classification | Irritant (Skin/Eye), Acute Tox. 4 (Oral) | Handling: Double-nitrile gloves required.[1] |
Pre-Disposal Stabilization & Segregation
The Golden Rule: Never dispose of this compound down the drain. The heterocyclic nitrogen system poses potential aquatic toxicity risks that municipal water treatment cannot reliably degrade.
Segregation Logic
The presence of the C7-ester group dictates strict segregation from strong bases.[1] Accidental mixing with high-pH waste (e.g., NaOH waste streams) will trigger saponification.[1] While not explosive, this reaction is exothermic and alters the chemical inventory of your waste container, potentially violating regulatory "cradle-to-grave" tracking accuracy.[1]
Figure 1: Chemical compatibility matrix. Red dashed lines indicate high-risk combinations to avoid in Satellite Accumulation Areas (SAA).
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Compound or Spills)
Applicability: Expired reagents, contaminated weighing boats, spill cleanup materials.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.
-
Labeling: Mark the container as "Hazardous Waste - Solid, Toxic/Irritant." Explicitly write the full chemical name; do not use abbreviations like "Indazole-Ester."[1]
-
Bagging: If the solid is fine dust, place it inside a sealed Ziploc bag before placing it into the waste drum to prevent puff-back exposure when the drum is opened later.
-
RCRA Classification: Unless specific state listings apply, this defaults to a Non-Listed Hazardous Waste . However, due to the indazole core, it is best practice to manage it as if it were toxic.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Applicability: HPLC effluent, reaction solvents.
-
pH Check: Before adding to a waste carboy, check the pH.
-
Solvent Stream Selection:
-
Preferred: Non-Halogenated Organic Waste (if dissolved in MeOH, EtOH, DMSO).
-
Alternative: Halogenated Organic Waste (if dissolved in DCM/Chloroform).
-
-
Ester Awareness: Ensure the waste container does not contain residual strong bases (e.g., from a previous quenching step) to prevent hydrolysis heat generation.
Operational Decision Tree
Figure 2: Operational decision tree for categorizing 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid waste.
Regulatory & Compliance Framework (RCRA/EPA)
While this specific derivative is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it must be characterized by the generator (you) based on its properties.
-
Waste Code Determination:
-
D002: Applicable if the waste is an aqueous solution with pH ≤ 2.
-
D001: Applicable if dissolved in a flammable solvent (Flash point < 60°C).
-
General Classification: If neither applies, manage as "Hazardous Waste - Toxic/Irritant" under the "Generator Knowledge" provision.[1]
-
-
Destruction Method: The ultimate fate of this molecule should be High-Temperature Incineration .[1] The nitrogen-rich indazole ring requires high temperatures to ensure complete oxidation and prevent the formation of toxic heterocyclic byproducts.
Emergency Spill Procedures
In the event of a benchtop spill of the solid powder:
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and an N95 respirator (dust inhalation is the primary acute risk).
-
Dry Cleanup: Do not wet the powder initially (this spreads the acid). Cover with a dry absorbent pad or sweep gently into a dust pan.
-
Wet Wipe: Once the bulk solid is removed, wipe the surface with a mild sodium bicarbonate solution (5%) to neutralize any residual acid, followed by a water rinse.
-
Disposal: Place all spill debris (pads, gloves, sweepings) into the Solid Hazardous Waste container.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. Indazole-3-carboxylic acid Compound Summary (Proxy for derivative handling).[1] Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Disclaimer: This guide is for operational planning purposes only. Always consult your institution's Environmental Health & Safety (EHS) department and local government regulations before disposing of chemical substances.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
